5-Iodo-2,3-dimethoxypyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2,3-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVJUVQHBWCVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673856 | |
| Record name | 5-Iodo-2,3-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138444-04-8 | |
| Record name | 5-Iodo-2,3-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Iodo-2,3-dimethoxypyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of a viable synthetic pathway for 5-Iodo-2,3-dimethoxypyridine, a valuable halogenated heterocyclic compound. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of its preparation.
Introduction: The Significance of this compound
This compound is a key building block in synthetic organic chemistry. Halogenated pyridines, such as this one, are important intermediates in the synthesis of a wide range of biologically active molecules. The presence of the iodo group at the 5-position allows for further functionalization through various cross-coupling reactions, making it a versatile precursor for creating more complex molecular architectures. The methoxy groups at the 2- and 3-positions influence the electronic properties of the pyridine ring, which can be crucial for the biological activity of the final compounds.
Synthetic Strategy: Regioselective Iodination of 2,3-Dimethoxypyridine
The synthesis of this compound commences with the commercially available starting material, 2,3-dimethoxypyridine. The primary challenge in this synthesis is to achieve regioselective iodination at the 5-position of the pyridine ring. The two methoxy groups are electron-donating, which activates the pyridine ring towards electrophilic substitution. However, their directing effects must be carefully considered to favor iodination at the desired position.
Several methods for the iodination of pyridines have been reported. A common approach involves the use of an electrophilic iodine source. One effective method for the C-H iodination of electron-rich heteroarenes utilizes molecular iodine in the presence of a silver salt, such as silver acetate or silver tosylate.[1] This method is often preferred due to its relatively mild reaction conditions and good functional group tolerance.[1]
An alternative strategy involves a directed ortho-metalation approach. This would involve the use of a strong base, such as n-butyllithium, to deprotonate the pyridine ring at a specific position, followed by quenching with an iodine source.[2][3] However, the regioselectivity of this method can be complex to control with two methoxy groups present. Therefore, electrophilic iodination stands out as a more direct and potentially higher-yielding approach for this specific target molecule.
The following experimental protocol is based on the principles of electrophilic C-H iodination of electron-rich pyridines.[1]
Experimental Protocol: Synthesis of this compound
This protocol details a step-by-step methodology for the synthesis of this compound from 2,3-dimethoxypyridine.
Materials and Reagents:
-
2,3-Dimethoxypyridine
-
Iodine (I₂)
-
Silver Acetate (AgOAc)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2,3-dimethoxypyridine (1.0 eq), silver acetate (1.2 eq), and anhydrous acetonitrile (0.2 M solution based on the starting material).
-
Addition of Iodine: Under an inert atmosphere (argon or nitrogen), add molecular iodine (1.2 eq) to the stirred suspension at room temperature (23 °C).
-
Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the silver salts. The filtrate is then concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Mechanism of Reaction
The reaction proceeds via an electrophilic aromatic substitution mechanism. The silver acetate acts as a Lewis acid, activating the iodine molecule and making it a more potent electrophile. The electron-rich 2,3-dimethoxypyridine ring then attacks the activated iodine species, leading to the formation of a sigma complex. The subsequent loss of a proton restores the aromaticity of the pyridine ring, yielding the final product, this compound.
Data and Characterization
The following table summarizes the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₈INO₂ |
| Molecular Weight | 265.05 g/mol |
| Appearance | Solid |
| CAS Number | 1138444-04-8 |
Visualizing the Synthesis Pathway
The following diagram illustrates the synthetic route from 2,3-dimethoxypyridine to this compound.
Caption: Synthesis of this compound.
Conclusion
This technical guide outlines a robust and efficient pathway for the synthesis of this compound. The described electrophilic iodination method offers a direct and regioselective approach, making it suitable for laboratory-scale preparations. The insights into the reaction mechanism and the detailed experimental protocol provide a solid foundation for researchers and scientists working on the synthesis of novel pyridine-based compounds for various applications, including drug discovery and development.
References
Introduction: The Strategic Value of Substituted Pyridines
An In-depth Technical Guide to 5-Iodo-2,3-dimethoxypyridine: Synthesis, Reactivity, and Applications
In the landscape of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone. Its presence in numerous natural products and blockbuster pharmaceuticals underscores its privileged role as a bioisostere for a phenyl ring, with the added benefit of a nitrogen atom that can act as a hydrogen bond acceptor and modulate physicochemical properties like solubility. The strategic functionalization of the pyridine ring is therefore a critical endeavor in modern synthetic chemistry.
This compound is a highly valuable, albeit specialized, building block for research and development. It combines several key features: the iodo-substituent at the 5-position serves as a versatile synthetic handle for a multitude of cross-coupling reactions, while the two methoxy groups at the 2- and 3-positions act as powerful electron-donating groups. This electronic profile significantly influences the reactivity of the pyridine ring and the C-I bond, making it an ideal substrate for transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This guide, intended for researchers and drug development professionals, provides an in-depth look at the properties, synthesis, and core reactivity of this important intermediate.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is the foundation of its effective use. While this compound is available from several chemical suppliers, it is classified as a research chemical, and as such, comprehensive physical data like a confirmed melting point is not always available in public literature. End-users are advised to perform their own characterization upon receipt or synthesis.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈INO₂ | [N/A] |
| Molecular Weight | 265.05 g/mol | [N/A] |
| CAS Number | 1138444-04-8; 1357252-38-0 | [1][2] |
| Appearance | Solid | [N/A] |
| Melting Point | No data available | [3][4] |
| Boiling Point | No data available | [3][4] |
| InChI String | 1S/C7H8INO2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3 | [N/A] |
| SMILES String | COc1cc(I)cnc1OC | [N/A] |
Safety and Handling
As a prudent laboratory practice, this compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statement: H302 (Harmful if swallowed)
Store the container tightly closed in a dry, cool, and well-ventilated place.
Synthesis and Characterization: A Rational Approach
The most logical and efficient route to this compound is the direct electrophilic C-H iodination of the readily available precursor, 2,3-dimethoxypyridine. The electron-donating methoxy groups strongly activate the pyridine ring towards electrophilic aromatic substitution, with the C5 position being the most sterically accessible and electronically favored site for substitution.
While a specific protocol for this exact transformation is not widely published, a robust and general method for the iodination of electron-rich heterocycles using molecular iodine and a silver salt has been developed and proven effective on analogous substrates like 2,6-dimethoxypyridine.[5][6] The following protocol is adapted from this authoritative work and represents a reliable starting point.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol: C-H Iodination
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethoxypyridine (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen).
-
Solvent and Reagents: Add anhydrous acetonitrile (MeCN) as the solvent. To the stirred solution, add molecular iodine (I₂, 1.2 eq) and silver acetate (AgOAc, 1.2 eq).
-
Causality Note: Silver acetate acts as a Lewis acid to activate the iodine, generating a more potent electrophilic iodinating species, likely a sulfonyl hypoiodite equivalent as described in the literature, which is necessary to react with the moderately activated pyridine ring.[6] Acetonitrile is a suitable polar aprotic solvent for this transformation.
-
-
Reaction: Stir the reaction mixture at room temperature (approx. 23 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the insoluble silver salts (AgI and excess AgOAc).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from the reactivity of its carbon-iodine bond, which is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the facile construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming aryl amines from aryl halides. [N/A] This reaction is indispensable for accessing novel chemical space, as the introduction of amine functionalities can drastically alter a molecule's biological activity and pharmacokinetic properties.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a robust starting point adapted from established methods for iodo-heterocycles.
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 eq), Pd₂(dba)₃ (2.5 mol%), and XPhos (6 mol%).
-
Causality Note: Pd₂(dba)₃ is a stable Pd(0) precatalyst. XPhos is a bulky, electron-rich phosphine ligand that facilitates both the oxidative addition of the aryl iodide and the final reductive elimination step, which is often rate-limiting.
-
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the desired primary or secondary amine (1.2 eq) and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Causality Note: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine (or the amine-palladium complex) to generate the active amido-palladium species that precedes reductive elimination.
-
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling: Architecting C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, owing to its high functional group tolerance and the commercial availability of a vast array of boronic acids and esters.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general method adaptable for various boronic acids.
-
Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.3 eq), and Pd(PPh₃)₄ (5 mol%).
-
Causality Note: Pd(PPh₃)₄ is a highly reliable and commercially available Pd(0) catalyst that is effective for a wide range of Suzuki couplings, especially with reactive aryl iodides.
-
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen).
-
Solvent and Base: Add a degassed solvent mixture, such as 1,4-dioxane and a 2M aqueous solution of sodium carbonate (Na₂CO₃) in a 4:1 ratio.
-
Causality Note: The aqueous base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.
-
-
Reaction: Seal the vessel and heat the mixture to 90-120 °C. For thermally sensitive substrates, microwave irradiation can often shorten reaction times significantly.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography or recrystallization.
Applications in Drug Discovery
This compound is a strategic building block for constructing libraries of novel compounds for high-throughput screening. Its utility lies in its ability to serve as a scaffold upon which complexity and diversity can be built.
-
Fragment-Based Drug Discovery (FBDD): The core 2,3-dimethoxypyridine structure can be considered a fragment. The iodine atom provides a reliable vector for fragment elaboration, allowing chemists to "grow" the fragment within a target's binding site to improve potency and selectivity.
-
Lead Optimization: In a lead optimization campaign, replacing a phenyl ring with a 2,3-dimethoxypyridine ring can improve metabolic stability, increase solubility, and introduce a key hydrogen bond acceptor. The iodine allows for the rapid exploration of the surrounding chemical space (a process known as Structure-Activity Relationship or SAR by catalogue) by coupling with a diverse set of commercially available boronic acids or amines.
-
Scaffold for Biologically Active Molecules: The substituted pyridine motif is prevalent in kinase inhibitors, GPCR modulators, and other drug classes. This building block provides a direct entry point to novel analogues of known pharmacophores.
Conclusion
This compound is a potent synthetic intermediate whose value lies in the strategic placement of its functional groups. The electron-rich pyridine core, combined with the exceptionally versatile iodo-substituent, makes it an ideal substrate for modern cross-coupling chemistry. While publicly available data on its physical properties may be limited, its synthesis is accessible through established C-H activation methodologies. The reliable protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling provided herein offer researchers robust and rational starting points to leverage this building block for the efficient construction of complex molecules, accelerating discovery programs in medicinal chemistry and materials science.
References
An In-depth Technical Guide to 5-Iodo-2,3-dimethoxypyridine: A Versatile Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, found in numerous FDA-approved drugs. Its presence can significantly influence a molecule's pharmacological properties, including metabolic stability, solubility, and target engagement.[1] The strategic functionalization of the pyridine ring is therefore a cornerstone of modern drug discovery. 5-Iodo-2,3-dimethoxypyridine (CAS No. 1138444-04-8) emerges as a particularly valuable, albeit specialized, building block for medicinal chemists. Its unique substitution pattern—an iodo group poised for versatile cross-coupling reactions, and two methoxy groups that modulate the electronic properties of the ring—offers a powerful tool for the synthesis of complex molecular architectures.
This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity and applications in drug discovery. It is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their synthetic endeavors.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and handling requirements is paramount for its safe and effective use in the laboratory.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 1138444-04-8 | [2] |
| Molecular Formula | C₇H₈INO₂ | [2] |
| Molecular Weight | 265.05 g/mol | [2] |
| Appearance | Solid | |
| Storage | Room temperature | [2] |
Safety and Handling
This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and carries the GHS07 pictogram for being a harmful irritant.
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.
Synthesis of this compound: A Proposed Route
The Challenge of Pyridine Halogenation
Direct halogenation of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. However, the presence of two electron-donating methoxy groups at the 2- and 3-positions significantly activates the ring, making it more susceptible to electrophilic attack.
Proposed Synthetic Protocol: Electrophilic Iodination
This proposed protocol is adapted from established methods for the iodination of activated (hetero)arenes.[3] The most likely position for electrophilic attack on 2,3-dimethoxypyridine is the C-5 position, which is para to the C-2 methoxy group and ortho to the C-3 methoxy group, and is sterically accessible.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dimethoxypyridine (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent, such as acetonitrile (MeCN).[3]
-
Reagent Addition: Add silver acetate (AgOAc) (1.0 - 1.2 eq) to the solution, followed by the portion-wise addition of iodine (I₂) (1.0 - 1.2 eq). The use of a silver salt is often beneficial in activating the halogen for electrophilic attack on electron-rich heterocycles.[3]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove silver iodide (AgI) precipitate. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization (Predicted)
As analytical data for this specific compound is not provided by commercial suppliers, predicted NMR spectra can serve as a valuable guide for researchers to confirm the identity of their synthesized material.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region for the two pyridine protons, and two singlets for the two methoxy groups.
-
H-4: This proton is ortho to the iodo group and the C-3 methoxy group. It is expected to appear as a doublet.
-
H-6: This proton is ortho to the nitrogen and the C-2 methoxy group. It is expected to appear as a doublet.
-
-OCH₃ (x2): Two distinct singlets are expected for the two methoxy groups.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.
-
C-5 (Iodo-substituted): This carbon will show a significantly shifted signal due to the heavy atom effect of iodine.
-
C-2 and C-3 (Methoxy-substituted): These carbons will appear downfield due to the deshielding effect of the attached oxygen atoms.
-
C-4 and C-6: These are the protonated carbons of the pyridine ring.
-
-OCH₃ (x2): Two signals in the aliphatic region corresponding to the two methoxy carbons.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in these transformations, allowing for reactions to proceed under mild conditions.
Caption: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds and is extensively used in drug discovery.[1][4] It involves the coupling of an organoboron reagent with an organohalide.
Mechanistic Rationale: The reaction is catalyzed by a palladium(0) species. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) complex. This is typically the rate-determining step.[4]
-
Transmetalation: The organoboron species (activated by a base) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]
Typical Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Add a degassed solvent system (e.g., dioxane/water, toluene/water, or DMF).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Perform an aqueous work-up and purify the product by chromatography.
Buchwald-Hartwig Amination
This reaction is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[5][6] It allows for the formation of a C-N bond between an aryl halide and an amine.
Mechanistic Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[5][7]
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes the amine proton to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple, forming the desired product and regenerating the Pd(0) catalyst.[8]
Typical Protocol:
-
Combine this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) in a reaction vessel.
-
Add an anhydrous, aprotic solvent (e.g., toluene, dioxane).
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
After cooling, quench the reaction, perform an aqueous work-up, and purify the product.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, linking an aryl halide with a terminal alkyne.[9][10] This reaction is valuable for introducing linear alkyne linkers into drug candidates.
Mechanistic Rationale: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I).[9]
-
Palladium Cycle: This cycle is similar to the Suzuki and Buchwald-Hartwig reactions, involving oxidative addition of the aryl iodide to Pd(0) and subsequent reductive elimination.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.[9]
Typical Protocol:
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform a standard aqueous work-up and purify the product by chromatography.
Conclusion and Future Outlook
This compound represents a strategically important building block for researchers in drug discovery and medicinal chemistry. While its direct application in late-stage clinical candidates is not yet widely documented, its value as a versatile intermediate is clear. The iodo-substituent provides a reactive handle for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the efficient introduction of diverse chemical functionalities. The dimethoxy substitution pattern not only activates the pyridine ring for synthesis but also offers metabolic blocking points and can influence the overall physicochemical properties of the final compound. As the demand for novel, structurally complex, and functionally diverse small molecules continues to grow, the utility of well-designed building blocks like this compound is set to increase, making it a valuable addition to the synthetic chemist's toolbox.
References
- 1. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
A Comprehensive Technical Guide to 5-Iodo-2,3-dimethoxypyridine for Advanced Synthesis
Abstract
5-Iodo-2,3-dimethoxypyridine is a pivotal halogenated heterocycle that serves as a versatile building block in modern organic synthesis. Its utility is particularly pronounced in the fields of pharmaceutical discovery and materials science, where the strategic introduction of a substituted pyridine moiety is required. The presence of an iodine atom at the 5-position provides a highly reactive handle for a multitude of cross-coupling reactions, while the 2,3-dimethoxy substitution pattern electronically activates the ring system and influences its steric and solubility properties. This guide offers an in-depth examination of the compound's core attributes, provides a field-proven synthetic protocol with mechanistic insights, explores its key applications, and outlines critical safety procedures. The content herein is structured to provide researchers, chemists, and drug development professionals with the authoritative, practical knowledge required to effectively leverage this reagent in their work.
Core Molecular Attributes
A foundational understanding of a reagent's physicochemical properties is non-negotiable for its successful application in experimental design, ensuring accurate stoichiometry, appropriate handling, and optimal reaction conditions.
Chemical Formula & Molecular Weight
The precise molecular weight is essential for all stoichiometric calculations, forming the basis of reproducible synthetic chemistry.
| Identifier | Value |
| Molecular Formula | C₇H₈INO₂ |
| Molecular Weight | 265.05 g/mol |
| CAS Number | 1138444-04-8 |
Data sourced from multiple chemical suppliers and databases.[1]
Physicochemical & Safety Data
These properties dictate the compound's handling, storage, and safety protocols in a laboratory setting.
| Property | Value | Citation(s) |
| Appearance | Solid, often appearing as an off-white or pale brown powder/crystal. | |
| Formulation Purity | Typically supplied at ≥96-98% purity. | [2] |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [3][4] |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [5] |
Senior Scientist Insight: The specified hazard statements necessitate the mandatory use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations of the solid should be performed within a certified chemical fume hood to mitigate inhalation risks.[3][4][6]
Synthesis Route & Mechanistic Rationale
The most common laboratory-scale synthesis of this compound proceeds via electrophilic aromatic substitution on the 2,3-dimethoxypyridine precursor. Understanding the underlying mechanism is key to optimizing the reaction and troubleshooting potential issues.
The "Why": Causality of the Experimental Design
-
Substrate Activation: The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles. However, the two methoxy (-OCH₃) groups at the C2 and C3 positions are strong electron-donating groups via resonance. They significantly increase the electron density of the ring, activating it for electrophilic attack.
-
Regioselectivity: The directing effects of the substituents dictate the position of iodination. The C5 position is para to the C2-methoxy group and ortho to the C3-methoxy group. This confluence of directing effects makes the C5 position the most nucleophilic and sterically accessible site for the incoming electrophile (I⁺).
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is often the reagent of choice. It is a solid that is easier and safer to handle than molecular iodine (I₂) and provides a source of electrophilic iodine. The reaction is typically catalyzed by a strong acid (e.g., trifluoroacetic acid or sulfuric acid), which protonates the NIS, further polarizing the N-I bond and increasing the electrophilicity of the iodine atom.
Self-Validating Experimental Protocol
This protocol is designed with integrated checkpoints to ensure the reaction is proceeding as expected before moving to the next stage.
Materials:
-
2,3-Dimethoxypyridine
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate & Hexanes (for elution)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dimethoxypyridine (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction rate and prevent potential side reactions.
-
Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution, followed by the slow, dropwise addition of Trifluoroacetic acid (0.2 eq).
-
Reaction & Monitoring (Validation Checkpoint 1): Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The product will appear as a new, typically lower-Rf spot. The reaction is complete when the starting material spot is no longer visible.
-
Aqueous Workup:
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ to neutralize any unreacted NIS/iodine (indicated by the disappearance of any yellow/brown color).
-
Neutralize the TFA catalyst by adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification (Validation Checkpoint 2): The crude material is purified by flash column chromatography on silica gel. The purity of the collected fractions should be confirmed by TLC before combining and concentrating to yield the final product.
-
Final Characterization: Confirm the structure and purity of the isolated white/off-white solid using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Core Applications & Strategic Value
The primary value of this compound in advanced synthesis is its function as a robust substrate for transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the ideal handle for such transformations.
Mechanistic Insight: The C-I bond is the weakest of the carbon-halogen bonds (C-I < C-Br < C-Cl). This lower bond dissociation energy facilitates the crucial oxidative addition step with a palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle. This allows for milder reaction conditions, broader functional group tolerance, and often higher yields compared to the analogous bromo- or chloro-pyridines.
Key Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl structures. This is a cornerstone of modern medicinal chemistry for assembling the core scaffolds of drug candidates.
-
Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, to form C-C bonds, yielding aryl-alkyne structures. These are important in materials science and as precursors for other functional groups.
-
Heck Coupling: Reaction with alkenes to form C-C bonds, leading to substituted styrenyl-type pyridines.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to a wide range of substituted amino-pyridines, a common motif in bioactive molecules.
Logical Relationship Diagram
Caption: Major cross-coupling pathways enabled by the C-I bond of this compound.
References
Spectroscopic Characterization of 5-Iodo-2,3-dimethoxypyridine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Iodo-2,3-dimethoxypyridine (CAS No. 1138444-04-8).[1] As a key building block in medicinal chemistry and materials science, unambiguous confirmation of its molecular structure is paramount. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it details the underlying principles and standard operating procedures for acquiring high-quality spectroscopic data, reflecting best practices in analytical chemistry.
While publicly available, verified spectra for this compound are not readily found in common databases, this guide will leverage data from structurally analogous compounds and first-principles of spectroscopy to provide a robust predictive analysis. This approach empowers researchers to effectively identify and characterize this molecule.
Molecular Structure and Spectroscopic Overview
This compound is a trisubstituted pyridine ring with a molecular formula of C₇H₈INO₂ and a molecular weight of 265.05 g/mol .[1] The key structural features to be confirmed by spectroscopy are the pyridine ring, the two methoxy groups, the iodine substituent, and their relative positions.
| Property | Value | Source |
| Molecular Formula | C₇H₈INO₂ | --INVALID-LINK-- |
| Molecular Weight | 265.05 g/mol | --INVALID-LINK-- |
| CAS Number | 1138444-04-8 | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the hydrogen framework of a molecule. For this compound, we expect to see signals corresponding to the two aromatic protons on the pyridine ring and the six protons of the two methoxy groups.
Predicted ¹H NMR Data
The electron-withdrawing nature of the nitrogen atom and the iodine substituent, along with the electron-donating effect of the methoxy groups, will influence the chemical shifts of the aromatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 8.2 | Doublet | 1H | H-6 | Deshielded by the adjacent nitrogen and the iodine at the 5-position. |
| ~ 7.3 - 7.5 | Doublet | 1H | H-4 | Influenced by the adjacent iodine and methoxy group. |
| ~ 3.9 - 4.1 | Singlet | 3H | OCH₃ (at C-2) | Typical chemical shift for a methoxy group on an aromatic ring. |
| ~ 3.8 - 4.0 | Singlet | 3H | OCH₃ (at C-3) | Similar chemical shift to the other methoxy group. |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Caption: Workflow for ¹H NMR analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule. For this compound, we expect to see seven distinct carbon signals.
Predicted ¹³C NMR Data
The chemical shifts of the carbon atoms in the pyridine ring are influenced by their position relative to the nitrogen, iodine, and methoxy groups.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 - 165 | C-2 | Attached to nitrogen and an oxygen of a methoxy group. |
| ~ 145 - 150 | C-6 | Adjacent to the electronegative nitrogen. |
| ~ 140 - 145 | C-4 | Aromatic carbon. |
| ~ 120 - 125 | C-3 | Attached to an oxygen of a methoxy group. |
| ~ 85 - 90 | C-5 | Directly bonded to iodine, leading to significant shielding (heavy atom effect). |
| ~ 55 - 60 | OCH₃ (at C-2) | Typical chemical shift for a methoxy carbon. |
| ~ 53 - 58 | OCH₃ (at C-3) | Similar chemical shift to the other methoxy carbon. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans are typically required.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Aliphatic C-H (in OCH₃) |
| 1600 - 1450 | C=C and C=N stretch | Pyridine ring |
| 1250 - 1000 | C-O stretch | Aryl-alkyl ether |
| Below 800 | C-I stretch | Carbon-Iodine bond |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Caption: ATR-FTIR experimental workflow.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which can confirm the molecular weight and provide structural clues.
Predicted Mass Spectrometry Data
For this compound, the most important information from MS will be the molecular ion peak.
| m/z | Ion | Rationale |
| 265.97 | [M+H]⁺ | Molecular ion with a proton adduct (in ESI). |
| 264.96 | [M]⁺ | Molecular ion (in EI). |
The presence of iodine will give a characteristic isotopic pattern, as iodine is monoisotopic (¹²⁷I).
Experimental Protocol for Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an Electrospray Ionization (ESI) source.
-
LC Method:
-
Column: A standard C18 column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Method:
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Identify the peak corresponding to the molecular ion.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful suite of tools for the structural elucidation and purity assessment of this compound. While direct experimental data is not widely published, a thorough understanding of spectroscopic principles and data from analogous structures allows for a confident prediction of the expected spectral features. The protocols outlined in this guide represent standard, robust methods for acquiring high-quality data for this and similar compounds, ensuring scientific integrity in research and development.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Iodo-2,3-dimethoxypyridine
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-iodo-2,3-dimethoxypyridine. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. This document delves into the theoretical underpinnings of the spectrum, provides a detailed experimental protocol, and offers a thorough interpretation of the spectral data.
Introduction: The Structural Significance of this compound
This compound is a halogenated and alkoxylated pyridine derivative.[1] The pyridine ring is a fundamental scaffold in numerous pharmaceuticals and agrochemicals. The specific substitution pattern of this molecule—an iodine atom at the 5-position and two methoxy groups at the 2- and 3-positions—creates a unique electronic environment that is reflected in its ¹H NMR spectrum. Understanding this spectrum is crucial for verifying the compound's identity, assessing its purity, and predicting its reactivity in further chemical transformations.
The nitrogen atom in the pyridine ring is sp²-hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring, not contributing to the aromatic π-system.[2] This makes the nitrogen atom basic and influences the electron distribution within the ring, generally deshielding the α-protons (adjacent to nitrogen).[2] The substituents further modulate this electronic landscape. The methoxy groups are electron-donating through resonance and electron-withdrawing through induction, while the iodine atom is weakly electron-withdrawing through induction and has a notable "heavy atom effect."[3][4]
Theoretical Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons on the pyridine ring and the protons of the two methoxy groups.
Aromatic Protons:
The pyridine ring has two remaining protons at the 4- and 6-positions.
-
H-6: This proton is in the α-position relative to the ring nitrogen. The nitrogen atom's electron-withdrawing nature will cause a significant downfield shift for this proton. It is also ortho to the methoxy group at the 2-position, which may have a slight shielding effect due to resonance.
-
H-4: This proton is in the β-position relative to the nitrogen. It is situated between the iodine atom at the 5-position and the methoxy group at the 3-position. The electronic effects of these substituents will determine its chemical shift.
Coupling: The two aromatic protons, H-4 and H-6, are in a meta relationship to each other. This will result in a small coupling constant (⁴J), typically in the range of 2-3 Hz. Therefore, we expect to see two doublets in the aromatic region of the spectrum.
Methoxy Protons:
There are two distinct methoxy groups at the 2- and 3-positions.
-
2-OCH₃: This methoxy group is directly attached to the carbon adjacent to the nitrogen.
-
3-OCH₃: This methoxy group is at the β-position.
Due to their different chemical environments, these two methoxy groups are expected to appear as two separate singlets in the upfield region of the spectrum. Methoxy group protons typically resonate between 3.3 and 3.8 ppm.[5]
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines the steps for obtaining a high-quality ¹H NMR spectrum of this compound.
3.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known residual peak that does not interfere with the analyte signals. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's probe (typically around 4 cm).
-
Capping and Labeling: Cap the NMR tube and label it clearly.
3.2. Instrument Parameters (Example for a 400 MHz Spectrometer)
-
Spectrometer: 400 MHz NMR Spectrometer
-
Probe: 5 mm Broadband Observe (BBO) or similar
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-5 seconds (a longer delay may be needed for quantitative analysis)
-
Number of Scans (NS): 8-16 scans are usually adequate for a sample of this concentration.
-
Spectral Width (SW): A spectral width of 12-16 ppm is generally sufficient to cover the expected chemical shift range.
-
Transmitter Frequency Offset (O1P): Center the spectral window around the expected signals (e.g., 5-6 ppm).
3.3. Data Processing
-
Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm). For CDCl₃, the residual peak is at 7.26 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
Below is a Graphviz diagram illustrating the experimental workflow.
Caption: Experimental workflow for ¹H NMR spectroscopy.
Spectral Interpretation and Data Analysis
The following table summarizes the expected ¹H NMR data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.9 - 8.1 | Doublet | ~2.5 | 1H | H-6 |
| ~7.3 - 7.5 | Doublet | ~2.5 | 1H | H-4 |
| ~3.9 - 4.1 | Singlet | - | 3H | 2-OCH₃ or 3-OCH₃ |
| ~3.8 - 4.0 | Singlet | - | 3H | 2-OCH₃ or 3-OCH₃ |
Detailed Analysis:
-
Aromatic Region (δ 7.0 - 8.5 ppm):
-
The signal at approximately 7.9-8.1 ppm is assigned to the H-6 proton . Its downfield shift is primarily due to the deshielding effect of the adjacent nitrogen atom. It appears as a doublet due to coupling with the H-4 proton.
-
The signal around 7.3-7.5 ppm corresponds to the H-4 proton . Its chemical shift is influenced by the para iodine and the ortho methoxy group. This signal is also a doublet due to coupling with the H-6 proton. The observed coupling constant of ~2.5 Hz is characteristic of a four-bond (meta) coupling in a pyridine ring.
-
-
Aliphatic Region (δ 3.5 - 4.5 ppm):
-
The two singlets observed in this region are assigned to the protons of the two methoxy groups . Each integrates to three protons. The slight difference in their chemical shifts arises from their distinct electronic environments. The methoxy group at the 2-position is directly adjacent to the electron-withdrawing nitrogen, which could lead to a slightly more downfield shift compared to the methoxy group at the 3-position. However, definitive assignment may require further 2D NMR experiments such as NOESY.
-
The molecular structure and proton assignments are visualized in the diagram below.
Caption: Structure and ¹H NMR assignments for this compound.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. The spectrum is characterized by two doublets in the aromatic region, corresponding to the meta-coupled protons at the 4- and 6-positions, and two singlets in the aliphatic region, corresponding to the two distinct methoxy groups. The chemical shifts and coupling patterns are consistent with the known electronic effects of the nitrogen heteroatom and the iodo and dimethoxy substituents on the pyridine ring. This guide provides a robust framework for the acquisition, analysis, and interpretation of the ¹H NMR spectrum of this and structurally related compounds.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes | Semantic Scholar [semanticscholar.org]
- 5. ucl.ac.uk [ucl.ac.uk]
13C NMR chemical shifts of 5-Iodo-2,3-dimethoxypyridine
An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 5-Iodo-2,3-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound, a substituted heteroaromatic compound of interest in medicinal chemistry and materials science. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this document synthesizes data from analogous structures and leverages established principles of NMR spectroscopy to present a robust, predicted spectrum. We will dissect the electronic and steric influences of the iodo and dimethoxy substituents on the pyridine core, offering a theoretical framework for the assignment of each carbon resonance. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the acquisition and validation of a high-quality 13C NMR spectrum, ensuring researchers can confidently verify the structure and purity of their synthesized materials.
Introduction: The Imperative for Structural Verification
This compound is a functionalized pyridine derivative whose utility spans from being a key intermediate in the synthesis of pharmacologically active compounds to a building block in novel organic materials. In any of these applications, unambiguous structural confirmation is a non-negotiable prerequisite for advancing to subsequent research and development stages. 13C NMR spectroscopy is a cornerstone technique for this purpose, providing direct insight into the carbon skeleton of a molecule.[1]
Each unique carbon atom in a molecule produces a distinct signal (resonance) in the 13C NMR spectrum, and the position of that signal—its chemical shift (δ)—is exquisitely sensitive to the local electronic environment.[2] This guide will explain how the interplay of the nitrogen heteroatom, the electron-donating methoxy groups, and the electron-withdrawing/heavy-atom effects of iodine collectively determine the chemical shift of each carbon in the target molecule.
Theoretical Framework for Chemical Shift Prediction
The prediction of 13C NMR chemical shifts in substituted aromatic systems is a well-established practice, relying on the principle of substituent additivity and an understanding of fundamental electronic effects.[3][4][5] For this compound, the analysis must consider three key features: the pyridine ring itself, the two methoxy groups, and the iodine atom.
The Pyridine Core
The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deshielding (downfield shift) of the ring carbons compared to benzene. The effect is most pronounced at the α-carbons (C2 and C6) and the γ-carbon (C4), while the β-carbons (C3 and C5) are less affected.
Influence of the Methoxy Substituents (-OCH3)
Methoxy groups are powerful electron-donating groups through resonance (mesomeric effect), where the oxygen lone pairs delocalize into the aromatic ring. This increases electron density, particularly at the ortho and para positions, causing significant shielding (an upfield shift).
-
C2-OCH3: This group will strongly shield the attached C2 carbon and the para C5 carbon. It will also shield the ortho C3 carbon.
-
C3-OCH3: This group will shield the attached C3 carbon and the ortho positions C2 and C4.
The conformation of the methoxy group relative to the pyridine ring can also modulate the chemical shift of the methoxy carbon itself. Steric hindrance can force a methoxy group out-of-plane with the ring, which can lead to an unusual deshielding of the methoxy carbon, shifting it from a typical ~56 ppm to ~62 ppm.[6]
Influence of the Iodo Substituent (-I)
The iodine substituent at the C5 position introduces two competing effects:
-
Inductive Effect: As a halogen, iodine is electronegative and withdraws electron density inductively, which would typically cause a deshielding (downfield) effect on adjacent carbons.
-
Heavy-Atom Effect: This is the dominant factor for the carbon directly attached to the iodine (ipso-carbon). The large electron cloud of the iodine atom induces local magnetic fields that cause a profound shielding (upfield) of the C5 carbon.[7][8] This effect is a hallmark of halogenated aromatics and is critical for correct spectral assignment. The shielding effect decreases as the oxidation state of iodine increases.[7]
The logical workflow for predicting the chemical shifts involves starting with the base pyridine values and sequentially applying the expected shifts from each substituent.
Caption: Workflow for Predicting 13C NMR Shifts.
Predicted 13C NMR Data and Assignments
Based on the theoretical principles outlined above and data from computational models and analogous compounds, the following table presents the predicted 13C NMR chemical shifts for this compound, assuming a standard deuterated chloroform (CDCl3) solvent.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2 | 155 - 160 | Located α to the ring nitrogen and directly attached to an electron-donating -OCH3 group. The deshielding effect of the nitrogen and oxygen dominates. |
| C3 | 140 - 145 | Attached to an electron-donating -OCH3 group, but its position β to the nitrogen results in a downfield shift relative to a simple methoxybenzene. |
| C4 | 142 - 147 | Experiences strong electron-donating effects from the 3-OCH3 group (ortho) and is γ to the ring nitrogen, leading to a significant downfield position. |
| C5 | 85 - 95 | The ipso-carbon attached to iodine. The powerful "heavy atom effect" causes a dramatic upfield shift into a region not typical for aromatic carbons.[7][8] This is the most diagnostic signal in the spectrum. |
| C6 | 148 - 153 | Located α to the ring nitrogen, making it inherently deshielded. It is meta to the other substituents, so it is less affected by their electronic contributions. |
| 2-OCH3 | 55 - 58 | A typical chemical shift for a methoxy group on an aromatic ring. |
| 3-OCH3 | 59 - 63 | Potentially deshielded compared to the 2-OCH3 due to steric interaction with the adjacent methoxy group, forcing a slightly out-of-plane conformation.[6] |
Experimental Protocol for Spectrum Acquisition
To ensure the acquisition of a high-quality, reproducible, and verifiable 13C NMR spectrum, the following protocol should be implemented. This protocol is designed to be self-validating by using standardized procedures and sufficient acquisition parameters.
Caption: Standard Operating Procedure for 13C NMR Data Acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 15-25 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl3 is a common solvent for non-polar to moderately polar organic compounds.[9]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Setup (400 MHz or higher recommended):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer frequency onto the deuterium signal of the CDCl3.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Set the probe temperature to a standard value, typically 298 K (25 °C).
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard inverse-gated proton-decoupled pulse sequence. This provides a spectrum with single lines for each carbon while mitigating potential distortions from the Nuclear Overhauser Effect (NOE), which is crucial for comparing signal intensities, although true quantitative analysis requires longer relaxation delays.[10]
-
Spectral Width (SW): Set to approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals, including the solvent and reference, are captured.[11]
-
Acquisition Time (AQ): Set to at least 1.0 second to ensure adequate data point resolution.
-
Relaxation Delay (D1): A delay of 2.0 seconds is a good starting point for routine characterization. Quaternary carbons and the carbon attached to iodine may have longer relaxation times. If these signals are weak, increasing D1 to 5-10 seconds may be necessary.
-
Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a significant number of scans are required. Start with 1024 scans and increase as needed to achieve a signal-to-noise ratio (S/N) of >20:1 for the weakest signal of interest.
-
-
Data Processing and Referencing:
-
Apply an exponential multiplication window function with a line broadening factor (LB) of 1 to 2 Hz to improve the S/N ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Carefully phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.
-
Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm. The CDCl3 solvent signal should appear as a triplet at approximately δ 77.16 ppm, which can serve as a secondary reference.
-
Integrate the signals (for relative intensity comparison only in standard experiments) and pick the peaks.
-
Conclusion
The 13C NMR spectrum of this compound is characterized by a unique set of chemical shifts governed by the complex interplay of its substituents. The most definitive feature is the heavily shielded C5 resonance, predicted to appear between 85-95 ppm due to the heavy-atom effect of iodine. The remaining aromatic carbons are deshielded by the pyridine nitrogen and influenced by the strong electron-donating methoxy groups, resulting in signals between 140-160 ppm. The provided theoretical framework and detailed experimental protocol offer researchers a robust toolkit for predicting, acquiring, and confidently assigning the 13C NMR spectrum of this important chemical entity, thereby ensuring the integrity and validity of their scientific work.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sc.edu [sc.edu]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Navigating the Labyrinth of Fragments: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Iodo-2,3-dimethoxypyridine
Abstract
This technical guide provides a comprehensive exploration of the mass spectrometric fragmentation behavior of 5-Iodo-2,3-dimethoxypyridine, a compound of interest in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of fragments to offer a deep, mechanistic understanding of the ionization and subsequent fragmentation pathways. By synthesizing principles of mass spectrometry with insights into the electronic effects of the iodo and dimethoxy substituents, this guide serves as a practical and authoritative resource for the structural elucidation of this and structurally related molecules. We will delve into the expected fragmentation patterns under Electron Ionization (EI), propose detailed fragmentation mechanisms, and provide a robust experimental protocol for acquiring high-quality mass spectra.
Introduction: The Analytical Imperative
In the landscape of modern chemical analysis, mass spectrometry stands as an unparalleled tool for the determination of molecular weight and the elucidation of chemical structures. The fragmentation patterns observed in a mass spectrum are a direct consequence of a molecule's inherent chemical bonds and the distribution of electronic charge. For a substituted pyridine derivative such as this compound (C₇H₈INO₂; Molecular Weight: 265.05 g/mol ), the interplay between the electronegative iodine atom, the electron-donating methoxy groups, and the aromatic pyridine ring dictates a unique and predictable fragmentation journey.[1] Understanding these pathways is not merely an academic exercise; it is a critical component in reaction monitoring, impurity profiling, and metabolite identification.
This guide will focus primarily on fragmentation induced by Electron Ionization (EI), a common and highly informative ionization technique for relatively volatile and thermally stable molecules like the one .[2][3][4]
Predicted Fragmentation Pathways under Electron Ionization (EI)
Upon entering the ion source of a mass spectrometer, this compound will be bombarded by high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•) at m/z 265. This molecular ion is a radical cation and will be energetically unstable, predisposing it to undergo a series of fragmentation reactions to yield smaller, more stable ions.[5][6]
The primary fragmentation pathways are anticipated to be driven by the cleavage of the weakest bonds and the formation of stable neutral losses and fragment ions. The presence of the iodine and methoxy groups provides distinct handles for characteristic cleavages.
Pathway A: The Halogen's Departure - Loss of Iodine
The carbon-iodine bond is the weakest covalent bond in the molecule, making the loss of an iodine radical (I•) a highly favorable initial fragmentation step. This will result in a prominent peak at m/z 138.
-
M⁺• (m/z 265) → [M - I]⁺ (m/z 138) + I•
The resulting cation at m/z 138, corresponding to 2,3-dimethoxypyridinium, is resonance-stabilized, further favoring this pathway.
Pathway B: The Methoxy Groups - Stepwise Demethylation
The methoxy groups offer another predictable set of fragmentation routes. The initial loss of a methyl radical (•CH₃) from one of the methoxy groups is a common fragmentation for methoxylated aromatic compounds.[7]
-
M⁺• (m/z 265) → [M - CH₃]⁺ (m/z 250) + •CH₃
This initial loss can be followed by the loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation for phenols and methoxyarenes.
-
[M - CH₃]⁺ (m/z 250) → [M - CH₃ - CO]⁺ (m/z 222) + CO
Alternatively, a second demethylation can occur:
-
[M - CH₃]⁺ (m/z 250) → [M - 2CH₃]⁺• (m/z 235) + •CH₃
Pathway C: Ring Cleavage
While less common as an initial step for stable aromatic systems, fragmentation of the pyridine ring can occur, especially after initial losses of substituents. A characteristic loss from pyridine and its derivatives is the neutral loss of hydrogen cyanide (HCN).[8] This would likely occur from the [M - I]⁺ fragment.
-
[M - I]⁺ (m/z 138) → [M - I - HCN]⁺ (m/z 111) + HCN
The following diagram illustrates the proposed primary fragmentation pathways:
Caption: Proposed EI fragmentation pathways for this compound.
Quantitative Data Summary
| m/z | Proposed Ion | Formula | Predicted Relative Abundance | Rationale |
| 265 | [M]⁺• | [C₇H₈INO₂]⁺• | Moderate | Molecular ion; stable aromatic ring. |
| 250 | [M - CH₃]⁺ | [C₆H₅INO₂]⁺ | Moderate to High | Loss of a methyl radical is a common and favorable fragmentation for methoxy groups. |
| 138 | [M - I]⁺ | [C₇H₈NO₂]⁺ | High (likely base peak) | Cleavage of the weak C-I bond leads to a stable, resonance-stabilized cation. |
| 111 | [M - I - HCN]⁺ | [C₆H₇O₂]⁺ | Low to Moderate | Subsequent fragmentation of a major ion. |
Experimental Protocol: Acquiring a High-Fidelity Mass Spectrum
To validate the proposed fragmentation pathways and obtain a definitive mass spectrum for this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) approach is recommended.[2][4][10]
Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A single quadrupole or ion trap analyzer would be suitable.
Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to a final concentration of 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
GC-MS Parameters
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
Data Analysis
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak.
-
Identify the molecular ion peak at m/z 265.
-
Identify and annotate the major fragment ions, comparing them to the predicted pathways.
-
Confirm the elemental composition of key ions if high-resolution mass spectrometry is available.
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental principles of chemical stability and bond energetics. The anticipated fragmentation pathways, dominated by the loss of the iodine atom and sequential demethylation, provide a clear roadmap for the structural confirmation of this molecule. The experimental protocol outlined herein offers a robust and reliable method for obtaining high-quality mass spectral data. By combining theoretical prediction with rigorous experimental validation, researchers can confidently navigate the complex world of mass spectral interpretation, accelerating their research and development efforts.
References
- 1. This compound AldrichCPR 1138444-04-8 [sigmaaldrich.com]
- 2. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 5-Iodo-2,3-dimethoxypyridine: A Technical Guide for Researchers
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility of 5-Iodo-2,3-dimethoxypyridine (CAS No: 1138444-04-8), a key halogenated heterocycle intermediate in pharmaceutical and agrochemical synthesis.[1][2] A thorough review of scientific literature and chemical databases indicates an absence of specific quantitative solubility data for this compound. This guide addresses this information gap by first establishing a theoretical solubility framework based on its molecular structure and established chemical principles. We then provide a detailed, field-proven experimental protocol for the quantitative determination of its solubility in common organic solvents. This document is designed to equip researchers, process chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.
Introduction to this compound
This compound is a substituted pyridine derivative with significant potential as a building block in organic synthesis. Its structure, featuring a pyridine core functionalized with an iodine atom and two methoxy groups, offers multiple reactive sites for developing complex molecules.
Key Physicochemical Properties:
-
Molecular Formula: C₇H₈INO₂
-
Molecular Weight: 265.05 g/mol
-
Appearance: Solid
-
CAS Number: 1138444-04-8[2]
The solubility of this intermediate is a critical parameter that dictates its handling, reaction kinetics, purification (e.g., crystallization), and formulation.[3] An accurate understanding of its behavior in various organic solvents is paramount for optimizing synthetic yields and ensuring process scalability.
Theoretical Principles of Solubility
The solubility of a compound is governed by the intermolecular interactions between the solute (this compound) and the solvent. The fundamental principle of "like dissolves like" provides a predictive framework for its behavior.[4][5]
-
Polarity: The pyridine ring, with its electronegative nitrogen atom, imparts significant polarity to the molecule.[6] The two methoxy groups (-OCH₃) also contribute to its polarity. This structure suggests a high affinity for polar solvents.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing its solubility in protic solvents like alcohols.[6][7]
-
Molecular Size and Shape: While the core is polar, the overall molecule has a molecular weight of 265.05 g/mol . The bulky iodine atom and the organic framework can limit solubility in highly polar, small-molecule solvents like water, but favor solubility in larger organic solvents.
-
Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[4][5] This is a critical factor for techniques like recrystallization.
Based on these principles, this compound is expected to exhibit good solubility in polar aprotic and moderately polar protic solvents, with limited solubility in nonpolar solvents.
Predicted Qualitative Solubility Profile
While quantitative data is unavailable, a qualitative solubility profile can be predicted based on the structural analysis above. This provides a starting point for solvent screening in experimental settings.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble to Very Soluble | Strong dipole-dipole interactions between the solvent and the polar pyridine ring are expected to lead to effective solvation. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately Soluble | Hydrogen bonding between the solvent's hydroxyl group and the pyridine nitrogen will aid dissolution.[6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents have sufficient polarity to dissolve the compound and are common choices for reactions involving similar substrates. |
| Ethers | Diethyl Ether, MTBE | Slightly Soluble | Lower polarity compared to THF may result in reduced, but still potentially useful, solubility. |
| Aromatic | Toluene, Xylene | Slightly Soluble | The aromatic nature of the solvent may interact favorably with the pyridine ring, but overall polarity mismatch limits high solubility. |
| Nonpolar | Hexanes, Heptane | Insoluble | The significant difference in polarity between the solute and these aliphatic hydrocarbon solvents will prevent meaningful dissolution.[8] |
Experimental Protocol for Quantitative Solubility Determination
The following protocol describes a robust gravimetric method for accurately determining the solubility of this compound. This method is reliable and does not require complex analytical instrumentation.[3]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker or magnetic stirrer with hotplate
-
Temperature probe
-
Glass vials with screw caps (e.g., 20 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)
-
Drying oven or vacuum oven
Safety Precautions
-
Always consult the Safety Data Sheet (SDS) before handling this compound and all solvents.[9]
-
The compound is classified as Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed).
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10][11]
Gravimetric Method: Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Tare a clean, dry glass vial on the analytical balance.
-
Add an excess amount of this compound to the vial. The presence of undissolved solid at the end of the experiment is crucial to ensure the solution is saturated.[3]
-
Using a calibrated pipette, add a precise volume (e.g., 5.00 mL or 10.00 mL) of the chosen organic solvent to the vial.
-
Securely cap the vial to prevent any solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a minimum of 24-48 hours. This extended period is necessary to ensure the solution has reached its thermodynamic solubility limit.
-
-
Sample Isolation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours, permitting the excess solid to settle.
-
Carefully draw the clear, supernatant liquid into a syringe.
-
Attach a 0.45 µm syringe filter and dispense a known volume (e.g., 2.00 mL) of the clear, saturated solution into a pre-weighed (tared) vial. Recording the exact mass of this empty vial is a critical step.
-
-
Solvent Evaporation:
-
Place the vial containing the filtered solution in a drying oven set to a temperature that is high enough to evaporate the solvent but well below the decomposition temperature of the solute. A vacuum oven is recommended for high-boiling point solvents to expedite evaporation at a lower temperature.
-
Dry the sample until a constant mass is achieved. This is confirmed by weighing the vial, returning it to the oven for 1-2 hours, and re-weighing until two consecutive measurements are within ±0.2 mg.
-
Data Calculation and Reporting
-
Mass of Solute:
-
Mass of (Vial + Dry Solute) - Mass of (Empty Vial) = Mass of dissolved this compound.
-
-
Solubility Calculation:
-
Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solution taken in L)
-
Example: If 0.150 g of solute is recovered from 2.00 mL of solution, the solubility is 0.150 g / 0.002 L = 75 g/L.
-
-
Reporting:
-
Solubility should always be reported with the corresponding temperature, as it is a temperature-dependent property.[5]
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of the quantitative solubility determination process.
Caption: Workflow for Gravimetric Solubility Determination.
Application of Solubility Data
Accurate solubility data is indispensable for several stages of research and development:
-
Reaction Optimization: Choosing a solvent in which reactants are sufficiently soluble is key to achieving optimal reaction rates and yields.
-
Purification: The data is critical for developing recrystallization procedures. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, maximizing recovery.[3]
-
Formulation Studies: For pharmaceutical or agrochemical applications, solubility in various media (including co-solvent systems) dictates the feasibility and design of a final product formulation.
Conclusion
While specific quantitative solubility data for this compound is not currently published, this guide provides a robust framework for its determination. By understanding the underlying chemical principles and applying the detailed experimental protocol herein, researchers can generate reliable, high-quality solubility data. This information is essential for unlocking the full potential of this versatile chemical intermediate in synthesis, process development, and formulation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Pyridine [chemeurope.com]
- 8. chem.ws [chem.ws]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Stability and Storage of 5-Iodo-2,3-dimethoxypyridine
This guide provides an in-depth analysis of the stability and optimal storage conditions for 5-Iodo-2,3-dimethoxypyridine (CAS No. 1138444-04-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with fundamental chemical principles to ensure the long-term integrity of this valuable research compound.
Introduction: Understanding the Molecule
This compound is a halogenated heterocyclic compound with a molecular formula of C₇H₈INO₂ and a molecular weight of 265.05 g/mol .[1][2] Its structure, featuring an iodinated pyridine ring with two methoxy groups, makes it a useful intermediate in organic synthesis. However, the presence of the carbon-iodine bond and the electron-rich pyridine ring necessitates careful consideration of its stability and handling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1138444-04-8 | [1][2] |
| Molecular Formula | C₇H₈INO₂ | [1][2] |
| Molecular Weight | 265.05 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Hazard Class | Acute Toxicity 4 (Oral) | [2] |
| Hazard Statements | H302: Harmful if swallowed | [2] |
Factors Influencing Stability
The stability of this compound can be influenced by several environmental factors. While specific degradation studies on this compound are not widely published, we can infer potential degradation pathways based on the chemistry of similar molecules.
Temperature
While some suppliers suggest room temperature storage, this is likely intended for short-term use.[1] For long-term stability, lower temperatures are generally advisable for halogenated organic compounds to minimize the rate of any potential degradation reactions. Related compounds like 3-Iodo-5-methoxypyridine are recommended to be stored at -20°C for long-term preservation.[3]
Light
Compounds containing carbon-iodine bonds can be susceptible to photolytic cleavage, where UV light can induce the formation of radical species. A study on the complex iodinated molecule iodixanol demonstrated that UV irradiation can lead to cleavage of molecular bonds.[4] Therefore, it is crucial to protect this compound from light.
Air and Moisture
While specific data on the air and moisture sensitivity of this compound is not available, it is good practice to store it in a tightly sealed container in a dry environment. The presence of moisture could potentially lead to hydrolysis over extended periods, especially if acidic or basic impurities are present.
pH and Chemical Incompatibilities
Safety data sheets for similar compounds indicate that strong oxidizing agents, strong acids, and strong bases are incompatible materials.[5] Strong bases, in particular, could potentially catalyze degradation reactions, as seen in studies of other complex iodinated compounds where basic conditions combined with heat initiated a cyclization reaction.[4]
Recommended Storage Conditions
Based on the available information and general chemical principles, the following storage conditions are recommended to ensure the long-term stability of this compound:
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°CShort-term: 2-8°C | Minimizes the rate of potential degradation reactions. |
| Light | Store in an amber vial or a light-blocking container. | Prevents photolytic cleavage of the C-I bond. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. | Minimizes exposure to air and moisture. |
| Location | Store in a dry, well-ventilated area away from incompatible materials. | Prevents accidental contact with substances that could cause degradation. |
Experimental Protocol: Stability Assessment
To ensure the integrity of this compound in ongoing research, a periodic stability assessment is recommended. The following protocol outlines a general procedure for such an assessment.
Objective
To determine the purity of a stored sample of this compound and identify any potential degradation products.
Materials
-
This compound sample
-
High-purity solvent (e.g., acetonitrile or methanol, HPLC grade)
-
Volumetric flasks
-
Analytical balance
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure
-
Standard Preparation: Accurately weigh a small amount of a reference standard of this compound and dissolve it in the chosen solvent to a known concentration.
-
Sample Preparation: Prepare a solution of the stored sample at the same concentration as the standard.
-
HPLC Analysis:
-
Equilibrate the HPLC system with an appropriate mobile phase.
-
Inject the standard and sample solutions.
-
Monitor the elution profile at a suitable UV wavelength.
-
-
Data Analysis:
-
Compare the chromatograms of the standard and the sample.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area.
-
Note the presence of any new peaks, which may indicate degradation products.
-
Visualizing Stability and Workflows
Potential Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for this compound initiated by light.
Caption: Hypothetical photolytic degradation of this compound.
Stability Testing Workflow
The workflow for assessing the stability of a chemical sample is depicted below.
Caption: Workflow for HPLC-based stability assessment.
Conclusion
The stability of this compound is crucial for the reliability and reproducibility of experimental results. By adhering to the recommended storage conditions of low temperature, protection from light, and an inert atmosphere, researchers can ensure the long-term integrity of this compound. Regular stability assessments using techniques such as HPLC are advised to monitor the purity of stored samples.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound AldrichCPR 1138444-04-8 [sigmaaldrich.com]
- 3. cusabio.com [cusabio.com]
- 4. Stability of the X-ray contrast agent iodixanol=3,3',5,5'-tetrakis(2,3-dihydroxypropylcarbamoyl)- 2,2',4,4',6, 6'-hexaiodo-N,N'-(2-hydroxypropane-1,3-diyl)-diacetanili de towards acid, base, oxygen, heat and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocol: Heck Reaction Conditions for 5-Iodo-2,3-dimethoxypyridine
Abstract & Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] This powerful transformation has seen extensive application in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients. This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing robust and optimized Heck reaction conditions for the coupling of 5-iodo-2,3-dimethoxypyridine with various alkene partners.
This compound is a valuable heterocyclic building block. The pyridine core is a common motif in medically relevant molecules, and the dimethoxy substituents render the ring electron-rich, which can influence its reactivity in cross-coupling reactions.[4] The protocols and principles discussed herein are designed to provide a comprehensive starting point, explain the mechanistic rationale behind component selection, and offer a framework for troubleshooting and optimization.
Scientific Principles: The Heck Reaction Catalytic Cycle
A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3][5][6] While variations exist, the core pathway consists of four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination/base regeneration.
The Catalytic Cycle Explained
-
Catalyst Activation: Most Heck reactions utilize a stable Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), which must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[1][7] This reduction can be facilitated by phosphine ligands, amines (the base), or even the alkene substrate.[1][8]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step and forms a square planar Pd(II) intermediate.[7][9]
-
Migratory Insertion (Carbopalladation): The alkene partner coordinates to the Pd(II) complex. Subsequently, the aryl group (the dimethoxypyridyl moiety) migrates from the palladium to one of the alkene carbons. This syn-addition forms a new carbon-carbon bond and a new alkyl-Pd(II) intermediate.[1]
-
β-Hydride Elimination: For the reaction to proceed, the alkyl-Pd(II) intermediate must have a hydrogen atom syn-periplanar to the palladium on the adjacent carbon. The palladium abstracts this hydrogen, forming a palladium-hydride species and eliminating the desired substituted alkene product.[1][7] This step dictates the regioselectivity and stereoselectivity (typically trans) of the final product.[2]
-
Catalyst Regeneration: The palladium-hydride complex, in the presence of a base (e.g., triethylamine), undergoes reductive elimination. The base removes the hydrogen from the palladium and neutralizes the hydrogen iodide generated, thus regenerating the active Pd(0) catalyst for the next cycle.[7]
Mechanistic Diagram
The following diagram illustrates the key transformations in the Heck catalytic cycle.
References
- 1. scispace.com [scispace.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Photo-induced catalytic halopyridylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Sonogashira Cross-Coupling of 5-Iodo-2,3-dimethoxypyridine
Introduction: The Strategic Importance of Aryl-Alkynyl Pyridine Scaffolds
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2][3] First reported in 1975, this palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of complex molecular architectures.[1][4][5]
This application note provides a detailed protocol and expert insights for the Sonogashira coupling of 5-iodo-2,3-dimethoxypyridine. This particular substrate is of significant interest to medicinal chemists and drug development professionals. The dimethoxypyridine motif is a key pharmacophore found in numerous biologically active molecules. Its subsequent alkynylation via the Sonogashira reaction opens a gateway to a diverse array of complex derivatives, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.[6][7][8] The high reactivity of the carbon-iodine bond makes aryl iodides, such as the title compound, excellent substrates for this transformation, often enabling efficient coupling at or near room temperature.[4]
The Catalytic Machinery: A Mechanistic Overview
The efficacy of the Sonogashira reaction hinges on a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][9][10] While the mechanism is not yet fully comprehended due to the transient nature of the organometallic intermediates, a widely accepted pathway provides a robust framework for understanding and optimizing the reaction.[2]
The Palladium Cycle (The Primary Coupling Engine):
-
Activation: The reaction is typically initiated with a Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂, which is reduced in situ to the active Pd(0) species by an amine base or phosphine ligand.[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound), inserting into the carbon-iodine bond to form a square planar Pd(II) intermediate.[1][4][10] This is often the rate-determining step for less reactive aryl halides, but it is typically fast with aryl iodides.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex. This step displaces the iodide ligand and forms a new diorganopalladium(II) species.[1][11]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination, expelling the final aryl-alkyne product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4]
The Copper Cycle (The Alkyne Activator):
-
Coordination & Deprotonation: The copper(I) salt (e.g., CuI) coordinates with the terminal alkyne.[10] In the presence of an amine base, the acidity of the terminal alkyne's proton is increased, facilitating its removal to form a copper(I) acetylide intermediate.[2][10]
-
Transfer: This copper acetylide is the key species that engages in the transmetalation step with the palladium center.[1]
While highly efficient, the copper co-catalyst can promote an undesirable side reaction: the oxidative homocoupling of the alkyne to form a 1,3-diyne (Glaser coupling).[1] This necessitates the use of an inert, oxygen-free atmosphere. To circumvent this issue, copper-free Sonogashira protocols have been developed, which are particularly useful for sensitive substrates.[1][5][12]
Caption: The dual catalytic cycle of the Sonogashira reaction.
Experimental Protocol
This protocol provides a general procedure for the coupling of this compound with a generic terminal alkyne. Optimization may be required for specific substrates.
Materials and Reagents
| Compound Name | CAS Number | Role | Notes |
| This compound | 162971-50-4 | Aryl Halide | The electrophilic coupling partner. |
| Terminal Alkyne (e.g., Phenylacetylene) | 536-74-3 | Nucleophile | The source of the alkynyl group. |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | Pd Catalyst | A common, air-stable Pd(II) precatalyst. |
| Copper(I) Iodide (CuI) | 7681-65-4 | Co-catalyst | Activates the terminal alkyne. |
| Triethylamine (TEA) or Diisopropylamine (DIPEA) | 121-44-8 / 7087-68-5 | Base | Activates the alkyne and neutralizes HX byproduct. |
| Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | 109-99-9 / 68-12-2 | Solvent | Anhydrous grade is essential. |
| Nitrogen (N₂) or Argon (Ar) | 7727-37-9 / 7440-37-1 | Inert Gas | Prevents oxygen-mediated side reactions. |
Reagent Data Table
| Compound | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₇H₈INO₂ | 265.05 | 1.0 | 1.0 |
| Terminal Alkyne | Variable | Variable | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.02 | 0.02 (2 mol%) |
| CuI | CuI | 190.45 | 0.04 | 0.04 (4 mol%) |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 3.0 | 3.0 |
| Anhydrous THF | C₄H₈O | 72.11 | - | ~5 mL / mmol |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum and connect it to a nitrogen or argon manifold. Evacuate and backfill the flask with the inert gas three times to ensure a completely oxygen-free atmosphere.[10]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (or DMF) via syringe (approx. 5 mL per 1 mmol of aryl iodide). Begin stirring to dissolve the solids.
-
Sequentially add the amine base (e.g., triethylamine, 3.0 eq) and the terminal alkyne (1.2 eq) via syringe. A slight color change may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Aryl iodide couplings are often complete within 2-12 hours at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional solvent.
-
Combine the organic filtrates and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper catalyst, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]
Purification
The resulting crude product can be purified by flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is generally effective for isolating the desired aryl-alkyne product.[14]
Key Considerations and Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Poor quality base or solvent. | 1. Use a fresh batch of catalyst or a more active precatalyst (e.g., Pd(PPh₃)₄). 2. Ensure all glassware is oven-dried and solvents are rigorously anhydrous. 3. Use freshly distilled base and anhydrous grade solvent. |
| Glaser Homocoupling | Presence of oxygen in the reaction vessel. | Rigorously degas the solvent and ensure the reaction is maintained under a positive pressure of inert gas (N₂ or Ar) at all times.[1] |
| Dehalogenation of Starting Material | 1. Reaction temperature is too high. 2. Presence of water or protic impurities. | 1. Run the reaction at room temperature; aryl iodides are highly reactive. 2. Ensure all reagents and solvents are anhydrous. |
| Complex Mixture of Products | Substrate decomposition or side reactions. | Consider a copper-free protocol, which can sometimes provide a cleaner reaction profile by eliminating copper-mediated side reactions.[5] |
Safety Precautions
-
Reagent Handling: Palladium catalysts, copper salts, and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert Atmosphere: Operations involving inert gases should be performed with care to avoid pressure buildup.
-
Waste Disposal: Dispose of all chemical waste, including solvents and catalyst residues, according to institutional safety guidelines.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. scispace.com [scispace.com]
Application Notes and Protocols: Palladium-Catalyzed Amination of 5-Iodo-2,3-dimethoxypyridine
Introduction: The Strategic Importance of Aminopyridines in Drug Discovery
The 2,3-dimethoxy-5-aminopyridine scaffold is a privileged structural motif in modern medicinal chemistry. Its derivatives are integral to the development of therapeutics targeting a wide range of diseases. Aminopyridines and their downstream products, such as pyrido[2,3-d]pyrimidines, exhibit diverse biological activities, including kinase inhibition and anticancer properties.[1][2][3] The efficient synthesis of these core structures is therefore a critical objective for researchers in pharmaceutical and drug development sectors.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a cornerstone of modern synthetic chemistry for forming carbon-nitrogen (C-N) bonds.[4][5] It provides a powerful and versatile method for coupling amines with aryl halides, overcoming the limitations of traditional methods that often demand harsh conditions and have a narrow substrate scope.[6] This guide provides a detailed examination of the palladium-catalyzed amination of 5-iodo-2,3-dimethoxypyridine, offering in-depth mechanistic insights and a robust, field-proven laboratory protocol.
Reaction Principle: Unraveling the Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a catalytic cycle that hinges on the ability of a palladium complex to shuttle between Pd(0) and Pd(II) oxidation states.[4][7] The success of this transformation is critically dependent on the choice of ligand, which stabilizes the palladium center and modulates its reactivity.
The generally accepted mechanism involves three primary steps:[7][8]
-
Oxidative Addition : The active LPd(0) catalyst reacts with the aryl halide (this compound), breaking the carbon-iodine bond and forming a Pd(II) intermediate. This step is often the rate-determining step of the cycle.[9]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination : The final step involves the formation of the C-N bond, yielding the desired arylamine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]
// Nodes Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"]; OA_Complex [label="L-Pd(II)(Ar)(I)\n(Oxidative Addition Complex)", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"]; Amine_Coord [label="[L-Pd(II)(Ar)(I)(R₂NH)]\n(Amine Coordinated)", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"]; Amido_Complex [label="L-Pd(II)(Ar)(NR₂)\n(Amido Complex)", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"];
// Invisible nodes for edge routing in1 [shape=point, width=0]; out1 [shape=point, width=0]; in2 [shape=point, width=0]; out2 [shape=point, width=0]; in3 [shape=point, width=0]; out3 [shape=point, width=0];
// Edges Amido_Complex -> out1 [arrowhead=none, color="#EA4335"]; out1 -> Pd0 [label=" Reductive\n Elimination", color="#EA4335", fontcolor="#202124"]; Pd0 -> OA_Complex [label=" Oxidative\n Addition", color="#34A853", fontcolor="#202124"]; OA_Complex -> Amine_Coord [label=" Amine\n Coordination", color="#4285F4", fontcolor="#202124"]; Amine_Coord -> Amido_Complex [label=" Deprotonation\n (Base)", color="#FBBC05", fontcolor="#202124"];
// Input/Output Edges in1 -> OA_Complex [label="Ar-I", color="#34A853", fontcolor="#202124"]; in2 -> Amine_Coord [label="R₂NH", color="#4285F4", fontcolor="#202124"]; in3 -> Amido_Complex [label="Base-H⁺", color="#FBBC05", fontcolor="#202124"]; out1 -> {rank=same; out1; in1; in2; in3} [label="Ar-NR₂\n(Product)", color="#EA4335", fontcolor="#202124"];
// Style Adjustments {rank=same; Pd0; Amine_Coord;} {rank=same; OA_Complex; Amido_Complex;} } केंद Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.
Causality Behind Experimental Choices: A Scientist's Perspective
Optimizing the amination of this compound requires a nuanced understanding of each reaction component.
-
The Ligand: The Key to Success : The choice of ligand is paramount. For C-N couplings, particularly with electron-rich pyridine rings, bulky and electron-rich monodentate biaryl phosphine ligands are the gold standard.[10][11] Ligands like BrettPhos, tBuXPhos, or RuPhos serve several functions:
-
Promote L1Pd(0) Formation : Their steric bulk favors the formation of the highly reactive monoligated L1Pd(0) complex, which is necessary for efficient oxidative addition.[10]
-
Facilitate Reductive Elimination : Their electron-donating properties increase electron density at the palladium center, which promotes the final, product-forming reductive elimination step.[12]
-
Provide Stability : They form stable complexes that resist decomposition over the course of the reaction.
-
-
The Base: A Balancing Act : The base plays the crucial role of deprotonating the amine. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are highly effective.[8] However, they can be incompatible with sensitive functional groups like esters.[5] For substrates with base-sensitive moieties, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) offer a milder alternative, allowing for broader functional group tolerance.[7][8]
-
The Substrate: The Nuance of Aryl Iodides : Conventionally, the reactivity of aryl halides in cross-coupling follows the order I > Br > Cl. However, in Buchwald-Hartwig aminations, aryl iodides can present a unique challenge. The iodide anion formed during the reaction can act as an inhibitor by forming unreactive palladium iodide dimers, effectively taking the catalyst out of the cycle.[8] This effect can sometimes be mitigated by careful selection of the ligand and reaction conditions.
Experimental Protocol: Amination of this compound
This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific amine coupling partners.
// Nodes A [label="1. Setup\n(Inert Atmosphere)"]; B [label="2. Reagent Addition\n(Pd Pre-catalyst, Ligand, Base)"]; C [label="3. Substrate Addition\n(Aryl Iodide, Amine, Solvent)"]; D [label="4. Reaction\n(Heat & Stir)"]; E [label="5. Workup\n(Cool, Dilute, Filter)"]; F [label="6. Purification\n(Column Chromatography)"]; G [label="7. Analysis\n(NMR, MS)"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } केंद Figure 2: Step-by-step experimental workflow.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Suggested Quantity (for 1 mmol scale) | Molar Eq. | Notes |
| This compound | 265.04 | 265 mg | 1.0 | Starting material |
| Amine (Primary or Secondary) | Varies | 1.2 mmol | 1.2 | Ensure amine is pure and dry |
| BrettPhos Pd G3 Precatalyst | 864.57 | 17.3 mg (0.02 mmol) | 0.02 | Air-stable precatalyst; handle quickly |
| Potassium Phosphate (K₃PO₄) | 212.27 | 297 mg | 1.4 | Finely ground; dried in an oven before use |
| Anhydrous Toluene or 1,4-Dioxane | Varies | 5.0 mL | - | Use a solvent from a freshly opened bottle or a purification system |
| Oven-dried Schlenk tube with stir bar | - | 1 | - | Ensure glassware is completely dry |
| Inert Gas Supply (Nitrogen or Argon) | - | - | - | For maintaining an inert atmosphere |
Step-by-Step Methodology
-
Reaction Setup : Place an oven-dried Schlenk tube containing a magnetic stir bar under an inert atmosphere of nitrogen or argon. This is achieved by evacuating and backfilling the tube three times.
-
Addition of Solids : To the Schlenk tube, add the BrettPhos Pd G3 precatalyst (17.3 mg, 0.02 mmol), potassium phosphate (297 mg, 1.4 mmol), and this compound (265 mg, 1.0 mmol).
-
Addition of Liquids : Add the amine (1.2 mmol) via syringe, followed by the anhydrous solvent (5.0 mL of toluene or 1,4-dioxane).
-
Reaction Execution : Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots (under inert atmosphere) for GC-MS or LC-MS analysis.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a short plug of Celite to remove the base and palladium residues. Wash the Celite pad with additional ethyl acetate (10 mL).
-
Purification : Concentrate the combined filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 5-amino-2,3-dimethoxypyridine derivative.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The palladium-catalyzed amination of this compound is a highly effective and adaptable method for synthesizing valuable aminopyridine intermediates. By understanding the underlying catalytic mechanism and the specific roles of the ligand and base, researchers can reliably execute this transformation. The protocol detailed here serves as a validated starting point, enabling drug development professionals to efficiently access a wide array of functionalized molecules critical for advancing new therapeutic agents.
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
5-Iodo-2,3-dimethoxypyridine: A Versatile Scaffold for Advanced Medicinal Chemistry
Introduction: The Strategic Value of the 2,3-Dimethoxypyridine Moiety
In the intricate landscape of medicinal chemistry, the pyridine ring is a privileged heterocyclic scaffold, forming the core of numerous FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and modulate the physicochemical properties of a molecule makes it a cornerstone of modern drug design.[3] The 2,3-dimethoxypyridine framework, in particular, offers a unique electronic and steric profile. The strategic placement of two methoxy groups introduces conformational constraints and specific points for molecular recognition within biological targets such as kinases and other enzymes.[4]
The introduction of an iodine atom at the 5-position transforms this stable core into a highly versatile building block: 5-Iodo-2,3-dimethoxypyridine . The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. This reactivity allows for the precise and modular installation of diverse chemical functionalities, a critical advantage in the iterative process of lead optimization in drug discovery. This guide provides an in-depth exploration of this compound as a key intermediate, complete with detailed protocols for its synthesis and its application in cornerstone reactions of medicinal chemistry.
PART 1: Synthesis of the Building Block
Protocol 1: Synthesis of this compound
The iodination of 2,3-dimethoxypyridine can be achieved through a directed ortho-metalation strategy followed by quenching with an iodine source. This method provides high regioselectivity, which is crucial for the synthesis of a specific isomer.
Reaction Principle: The protocol is based on a lithium-halogen exchange or a directed metalation process. The methoxy groups can direct a strong base like n-butyllithium to deprotonate the C5 position of the pyridine ring. The resulting organolithium species is then quenched with molecular iodine to furnish the desired product.
Experimental Protocol:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL) and 2,3-dimethoxypyridine (1.0 mmol, 139.15 mg).[5][6]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.1 eq, typically a 1.6 M solution in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.
-
Iodination: In a separate flask, dissolve iodine (1.2 mmol, 304.6 mg) in anhydrous THF (5 mL). Add this iodine solution dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Causality and Self-Validation:
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. The use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the n-butyllithium and the lithiated intermediate.
-
Low Temperature: The reaction is performed at -78 °C to ensure the stability of the organolithium intermediate and to prevent side reactions.
-
Stoichiometry: A slight excess of n-butyllithium ensures complete deprotonation of the starting material.
-
Quenching: The sodium thiosulfate quench is essential to remove any unreacted iodine, simplifying the purification process.
PART 2: Application in Key Cross-Coupling Reactions
The true power of this compound lies in its ability to undergo a variety of cross-coupling reactions, allowing for the construction of complex molecular architectures.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7] This reaction is invaluable for creating biaryl or vinyl-substituted pyridine derivatives, which are common motifs in kinase inhibitors.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid (in the presence of a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Setup: In a Schlenk tube, combine this compound (1.0 mmol, 265.05 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg).[8]
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%, 34.6 mg).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water (10 mL). Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired 5-phenyl-2,3-dimethoxypyridine.
Data Summary Table: Suzuki-Miyaura Coupling Parameters
| Parameter | Value/Condition | Rationale |
| Aryl Halide | This compound | High reactivity of the C-I bond facilitates oxidative addition. |
| Boronic Acid | Phenylboronic Acid (1.2 eq) | A slight excess ensures complete consumption of the limiting aryl iodide. |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | A common, effective, and commercially available Pd(0) catalyst. |
| Base | K₂CO₃ (2.0 eq) | Essential for the transmetalation step of the catalytic cycle. |
| Solvent | Dioxane/Water (4:1) | The aqueous mixture helps to dissolve the inorganic base and facilitates the reaction. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Application 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a transformation that is crucial for the synthesis of many natural products and pharmaceuticals.[9] This reaction introduces a linear alkyne moiety, which can serve as a rigid linker or be further functionalized.
Reaction Principle: This reaction is co-catalyzed by palladium and copper. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[10]
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
-
Setup: To a Schlenk tube, add this compound (1.0 mmol, 265.05 mg), Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%, 14.0 mg), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%, 7.6 mg).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Amine Base: Add anhydrous, degassed triethylamine (TEA, 5 mL).
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 112.4 mg) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 8 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Remove the triethylamine under reduced pressure. Dilute the residue with ethyl acetate and filter through a pad of Celite to remove the catalyst and copper salts.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Logical Relationship: Sonogashira Catalytic Cycle
Caption: Dual Catalytic Cycles in Sonogashira Coupling.
Application 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[11] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[12][13]
Protocol 4: Buchwald-Hartwig Amination of this compound with Morpholine
-
Setup: In a glovebox, charge a vial with Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%, 13.7 mg), XPhos (0.036 mmol, 3.6 mol%, 17.2 mg), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg).
-
Reactant Addition: Add this compound (1.0 mmol, 265.05 mg) and anhydrous toluene (2 mL).
-
Amine Addition: Add morpholine (1.2 mmol, 104.5 mg).
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C for 16 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Data Summary Table: Buchwald-Hartwig Amination Parameters
| Parameter | Value/Condition | Rationale |
| Aryl Halide | This compound | The reactive C-I bond is ideal for this transformation. |
| Amine | Morpholine (1.2 eq) | A representative secondary amine; the scope is broad. |
| Catalyst | Pd₂(dba)₃ / XPhos | A highly active catalyst system for C-N coupling.[13] |
| Base | NaOtBu (1.4 eq) | A strong, non-nucleophilic base required for amine deprotonation.[14] |
| Solvent | Toluene | A common high-boiling, non-polar solvent for this reaction. |
| Temperature | 100 °C | Ensures efficient catalyst turnover and reaction completion. |
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a reliable and modular tool for the synthesis of complex molecules. The protocols outlined in this guide offer a robust starting point for the application of this valuable intermediate in drug discovery programs, facilitating the efficient construction of novel chemical entities with therapeutic potential.
References
- 1. dovepress.com [dovepress.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 2,3-Dimethoxypyridine [myskinrecipes.com]
- 6. 2,3-Dimethoxypyridine | C7H9NO2 | CID 4657809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. research.rug.nl [research.rug.nl]
- 14. chem.libretexts.org [chem.libretexts.org]
Introduction: The Strategic Importance of Substituted Pyridines in Agrochemicals
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 5-Iodo-2,3-dimethoxypyridine as a versatile building block in the synthesis of novel agrochemicals.
The pyridine ring is a privileged scaffold in modern agrochemical design, forming the core of numerous highly effective fungicides, herbicides, and insecticides.[1][2] Its inherent biological activity and the versatility with which it can be chemically modified make it a cornerstone of synthetic strategies aimed at discovering next-generation crop protection agents.[3] Within this class of compounds, halogenated pyridine derivatives serve as exceptionally valuable intermediates. The introduction of a halogen, particularly iodine, provides a reactive handle for sophisticated chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1][4]
This compound (CAS No. 1138444-04-8) is a solid chemical intermediate that is emerging as a building block of significant interest.[5][6] Its structure is unique, combining the reactive iodine atom at the 5-position with two electron-donating methoxy groups at the 2- and 3-positions. This specific substitution pattern influences the electronic properties of the pyridine ring, impacting its reactivity and its interactions with biological targets.[7] The iodine atom, in particular, is an excellent leaving group in cross-coupling reactions, allowing for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.[4][7]
This guide provides detailed application notes and protocols for leveraging the reactivity of this compound in key synthetic transformations relevant to agrochemical research and development.
Application Note I: Synthesis of Novel Aryl-Pyridine Scaffolds via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, a fundamental linkage in many agrochemicals.[8][9] This reaction facilitates the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. For agrochemical discovery, this enables the synthesis of complex biaryl or heteroaryl-aryl structures, which are common motifs in modern fungicides. Utilizing this compound in this reaction allows for the direct attachment of diverse aryl or heteroaryl substituents, enabling the rapid generation of a library of novel compounds for biological screening.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines a typical workflow for the synthesis of a 2,3-dimethoxy-5-aryl-pyridine derivative from this compound.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 5-(4-fluorophenyl)-2,3-dimethoxypyridine
This protocol provides a representative method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-fluorophenylboronic acid.
Materials:
-
This compound (1.0 eq, 265 mg, 1.0 mmol)
-
4-Fluorophenylboronic acid (1.2 eq, 168 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq, 23 mg, 0.02 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, 276 mg, 2.0 mmol)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized Water (2 mL)
-
Nitrogen gas supply
-
Standard reflux apparatus and magnetic stirring
Procedure:
-
Inert Atmosphere: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the entire apparatus with nitrogen gas for 10-15 minutes to ensure an inert atmosphere. This is critical as the palladium(0) catalyst is sensitive to oxygen.
-
Reagent Addition: To the flask, add this compound, 4-fluorophenylboronic acid, potassium carbonate, and the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling nitrogen through it for 20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-pyridine spot is consumed (typically 6-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Expected Scope and Data
The versatility of the Suzuki coupling allows for the introduction of a wide range of substituents. The following table summarizes hypothetical results for coupling with various arylboronic acids, demonstrating the potential for creating a diverse chemical library.
| Arylboronic Acid | Product Structure | Expected Yield (%) | Purity (%) (by LC-MS) |
| Phenylboronic acid | 2,3-dimethoxy-5-phenyl-pyridine | 85-92 | >98 |
| 4-Fluorophenylboronic acid | 5-(4-fluorophenyl)-2,3-dimethoxypyridine | 82-90 | >98 |
| 3-Methoxyphenylboronic acid | 5-(3-methoxyphenyl)-2,3-dimethoxypyridine | 88-95 | >97 |
| Thiophene-2-boronic acid | 5-(thiophen-2-yl)-2,3-dimethoxypyridine | 75-85 | >95 |
Application Note II: Synthesis of Alkynyl-Pyridine Derivatives via Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction, co-catalyzed by palladium and copper complexes, is conducted under mild conditions and tolerates a wide variety of functional groups.[10] In agrochemical synthesis, the resulting alkynyl moiety can serve as a key structural element or as a versatile handle for further transformations, such as click chemistry or the synthesis of triazoles, which are known to possess fungicidal properties.[11]
Catalytic Cycle: Sonogashira Coupling Mechanism
The Sonogashira coupling proceeds via two interconnected catalytic cycles. The palladium cycle is responsible for the oxidative addition and reductive elimination steps, while the copper cycle generates the key copper(I) acetylide intermediate.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Detailed Protocol: Synthesis of 5-(phenylethynyl)-2,3-dimethoxypyridine
This protocol details a representative Sonogashira coupling using this compound and phenylacetylene.
Materials:
-
This compound (1.0 eq, 265 mg, 1.0 mmol)
-
Phenylacetylene (1.1 eq, 112 mg, 1.1 mmol, ~121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.015 eq, 10.5 mg, 0.015 mmol)
-
Copper(I) iodide (CuI) (0.03 eq, 5.7 mg, 0.03 mmol)
-
Triethylamine (TEA), anhydrous (2.5 eq, 253 mg, 2.5 mmol, ~350 µL)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Nitrogen gas supply
-
Standard reaction apparatus and magnetic stirring
Procedure:
-
Inert Atmosphere: Set up a Schlenk flask with a magnetic stir bar and purge thoroughly with nitrogen.
-
Reagent Addition: Under a positive pressure of nitrogen, add this compound, PdCl₂(PPh₃)₂, and CuI to the flask.
-
Solvent and Base Addition: Add anhydrous THF (10 mL) and anhydrous triethylamine (2.5 eq) via syringe. The base acts as both a scavenger for the HI produced and as a solvent.
-
Alkyne Addition: Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often mildly exothermic.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing the pad with THF.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure alkynyl-pyridine product.
Safety and Handling
This compound is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral) and carries the GHS07 pictogram with a "Warning" signal word.[5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound represents a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its facile reactivity in robust and scalable palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings provides a direct route to complex pyridine-based scaffolds. Researchers can leverage this building block to rapidly assemble libraries of compounds with diverse substitutions, significantly accelerating the discovery process for new and more effective fungicides, herbicides, and insecticides. Future work could explore other coupling reactions, such as Buchwald-Hartwig amination or Heck reactions, to further expand the chemical space accessible from this promising starting material.
References
- 1. nbinno.com [nbinno.com]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. This compound AldrichCPR 1138444-04-8 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. CAS 13472-61-2: 5-Iodo-2-methoxypyridine | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals [ouci.dntb.gov.ua]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Synthesis and antifungal activity of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives as pyruvate dehydrogenase complex E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 5-Iodo-2,3-dimethoxypyridine
For: Researchers, scientists, and drug development professionals
Introduction: Strategic Importance of the 2,3-Dimethoxypyridine Scaffold
The 2,3-dimethoxypyridine core is a privileged scaffold in medicinal chemistry and materials science. The specific arrangement of the electron-donating methoxy groups significantly influences the electronic properties of the pyridine ring, modulating its reactivity and its potential as a ligand or a pharmacophore. 5-Iodo-2,3-dimethoxypyridine (CAS No. 1138444-04-8) serves as a versatile and highly valuable building block for the synthesis of complex molecules.[1] The carbon-iodine bond at the 5-position is the principal reactive handle for introducing a wide array of functional groups, enabling the systematic exploration of chemical space in drug discovery and the development of novel organic materials.
The presence of two methoxy groups renders the pyridine ring electron-rich, which can influence the kinetics and outcomes of various transformations. This guide provides a detailed overview of the key strategies for the functionalization of this compound, with a focus on robust and widely applicable palladium-catalyzed cross-coupling reactions and metal-halogen exchange processes. Each section includes an explanation of the underlying chemical principles, detailed experimental protocols, and key considerations for successful execution.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] For this compound, the high reactivity of the C-I bond makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the coupling of an organohalide with an organoboron compound.[4] It is widely favored due to the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[5] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, and vinyl substituents at the 5-position.
Reaction Principle: The catalytic cycle involves the oxidative addition of the iodo-pyridine to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with electron-rich pyridine substrates which can sometimes be challenging coupling partners.[6][7]
dot
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base like K₂CO₃ (2.0 mmol).[8]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture, for example, 4:1 dioxane/water (5 mL), via syringe.[8][9]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[8][9]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous phase with ethyl acetate (2 x 15 mL).[8]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable choice for many applications.[8] For more challenging couplings, ligands like dppf can be beneficial. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction outcome. K₂CO₃ is a good starting point.[3][8] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[3][8] |
| Temperature | 80 - 110 °C | The temperature will depend on the reactivity of the boronic acid and the chosen solvent system. |
Sonogashira Coupling: Synthesis of Alkynylpyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[10][11] This reaction is particularly valuable for synthesizing conjugated systems and is typically co-catalyzed by palladium and copper.[10][12]
Reaction Principle: The reaction proceeds through two interconnected catalytic cycles.[13] The palladium cycle is similar to the Suzuki-Miyaura reaction. In the copper cycle, copper(I) reacts with the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step with the palladium complex.[11] An amine base is used to deprotonate the alkyne and neutralize the HX formed during the reaction.[11]
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper co-catalyst like CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add a degassed solvent such as THF or DMF (5 mL), followed by the terminal alkyne (1.2 mmol) and a degassed amine base like triethylamine (2.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalysts. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Both Pd(II) and Pd(0) pre-catalysts are effective.[12] |
| Copper Co-catalyst | CuI | Copper(I) iodide is the most commonly used co-catalyst.[11][14] |
| Base | Triethylamine, Diisopropylamine | An amine base is required to form the copper acetylide and act as a scavenger for the hydrogen halide produced. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous, degassed solvents are crucial for optimal results. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the arylation of a wide range of amines.[2][15] This reaction has largely replaced harsher traditional methods for C-N bond formation.[15]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine.[15][16] A strong base is required to deprotonate the amine, leading to the formation of a palladium-amido complex, which then undergoes reductive elimination to form the desired aryl amine and regenerate the catalyst.[16] The choice of a sterically hindered phosphine ligand is often critical for high efficiency.[17]
dot
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add to a Schlenk tube the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[18]
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | Xantphos, RuPhos, JohnPhos | Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step.[17][18] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOtBu is a common choice, but weaker bases may be needed for sensitive substrates.[16][18] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are necessary. |
Heck Reaction: Alkenylation of the Pyridine Ring
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[19] This reaction is a powerful method for C-C bond formation and is particularly useful for the synthesis of stilbenes and cinnamates.[20]
Reaction Principle: The catalytic cycle involves the oxidative addition of the iodo-pyridine to Pd(0), followed by coordination and migratory insertion of the alkene into the Pd-C bond.[21] The final step is a β-hydride elimination, which forms the C=C bond of the product and regenerates the palladium catalyst after deprotonation by a base.[21]
Protocol 4: General Procedure for the Heck Reaction
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a base like K₂CO₃ (2.0 mmol) or triethylamine (2.0 mmol).[20]
-
Ligand Addition (optional): For less reactive systems, a phosphine ligand such as P(o-tol)₃ (0.04 mmol, 4 mol%) can be added.
-
Solvent Addition: Add a polar aprotic solvent such as DMF or NMP (5 mL).
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Part 2: Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species.[22] This reaction is particularly useful for creating nucleophilic carbon centers that can react with a variety of electrophiles.
Lithiation via Lithium-Halogen Exchange
Lithium-halogen exchange is a rapid and efficient method for the preparation of organolithium compounds from organic halides.[22] The reaction typically involves treating the organic halide with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures.[23]
Reaction Principle: The reaction proceeds via a nucleophilic attack of the alkyllithium on the iodine atom of the this compound.[22] This forms a highly reactive 2,3-dimethoxypyridin-5-yl lithium species, which can then be quenched with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.). The reaction is typically very fast and must be carried out at low temperatures (e.g., -78 °C) to prevent side reactions.[24]
Protocol 5: General Procedure for Lithiation and Electrophilic Quench
-
Reaction Setup: To an oven-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise to the stirred solution. Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 mmol) in anhydrous THF.
-
Warming: Allow the reaction to slowly warm to room temperature over several hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
| Electrophile | Product Type |
| Aldehydes / Ketones | Secondary / Tertiary Alcohols |
| CO₂ (dry ice) | Carboxylic Acid |
| DMF | Aldehyde |
| Alkyl Halides | Alkylated Pyridine |
Safety Note: Alkyllithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.
Conclusion
This compound is a key synthetic intermediate that provides access to a diverse range of functionalized pyridine derivatives. The protocols outlined in this guide for palladium-catalyzed cross-coupling and metal-halogen exchange reactions offer robust and versatile methods for its elaboration. The choice of a specific method will depend on the desired target molecule and the functional groups to be introduced. Careful optimization of the reaction parameters, particularly the catalyst, ligand, base, and solvent, is essential for achieving high yields and purity. These application notes provide a solid foundation for researchers to successfully utilize this compound in their synthetic endeavors.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. rsc.org [rsc.org]
- 18. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 23. arkat-usa.org [arkat-usa.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Grignard Reaction Involving 5-Iodo-2,3-dimethoxypyridine
Authored by a Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Grignard reaction using 5-Iodo-2,3-dimethoxypyridine. This key intermediate is pivotal in the synthesis of complex molecules, particularly in the pharmaceutical and material science sectors.[1][2] This document delves into the mechanistic underpinnings of the reaction, offers detailed, step-by-step protocols for the formation of the Grignard reagent (2,3-dimethoxy-5-pyridylmagnesium iodide) and its subsequent application in carbon-carbon bond formation, discusses potential side reactions and troubleshooting, and outlines methods for analysis and characterization.
Introduction: The Strategic Importance of 5-Substituted-2,3-dimethoxypyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[3] The specific substitution pattern of 2,3-dimethoxypyridine derivatives offers a unique electronic and steric profile, making them highly sought-after building blocks for novel therapeutics and functional materials.[2] The introduction of a substituent at the 5-position via a Grignard reagent provides a powerful tool for molecular diversification. The Grignard reaction, discovered by Victor Grignard in 1900, facilitates a chemical transformation known as "umpolung" (polarity reversal), converting the electrophilic carbon of the C-I bond in this compound into a potent nucleophile.[4][5] This enables the formation of new carbon-carbon bonds, a fundamental process in organic synthesis.[6]
Mechanistic Insights: From Aryl Iodide to Potent Nucleophile
The formation of a Grignard reagent from an aryl halide and magnesium metal is a heterogeneous reaction that occurs on the surface of the magnesium.[6][7] The mechanism is generally understood to proceed through a single-electron transfer (SET) pathway.
Formation of the Grignard Reagent
-
Activation of Magnesium: A passivating layer of magnesium oxide on the surface of the magnesium turnings must be removed to initiate the reaction.[4][8] This is typically achieved using activating agents like iodine or 1,2-dibromoethane.[4][8]
-
Single-Electron Transfer (SET): An electron is transferred from the activated magnesium surface to the antibonding orbital of the C-I bond of this compound.
-
Formation of a Radical Anion: This electron transfer results in the formation of a radical anion, which then fragments to yield an aryl radical and an iodide ion.
-
Recombination: The aryl radical recombines at the magnesium surface with a magnesium(I) species to form the final Grignard reagent, 2,3-dimethoxy-5-pyridylmagnesium iodide.[9]
The reaction is highly exothermic and requires careful temperature control to prevent side reactions.[10]
The Schlenk Equilibrium
In ethereal solvents like tetrahydrofuran (THF), Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium.[4] This equilibrium involves the disproportionation of the organomagnesium halide into a diorganomagnesium species and magnesium halide. The addition of agents like LiCl can shift this equilibrium and break up oligomeric aggregates, leading to more reactive "Turbo-Grignard" reagents.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. byjus.com [byjus.com]
- 7. web.alfredstate.edu [web.alfredstate.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Iodo-2,3-dimethoxypyridine
Welcome to the technical support guide for the synthesis of 5-Iodo-2,3-dimethoxypyridine. This valuable halogenated heterocycle serves as a key building block in the development of novel pharmaceuticals and advanced materials. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, helping you optimize your reaction yield and purity.
The synthesis of this compound is typically achieved via an electrophilic aromatic substitution reaction on the electron-rich 2,3-dimethoxypyridine ring. The methoxy groups (-OCH₃) are activating, ortho-, para-directing substituents. Considering the pyridine nitrogen, the C-5 position is sterically accessible and electronically favored for iodination. This guide will focus on a robust and widely applicable method using N-Iodosuccinimide (NIS) as the iodinating agent.
Core Synthesis Protocol: Electrophilic Iodination using N-Iodosuccinimide (NIS)
This protocol is a standard, high-yield procedure adapted from well-established methods for the iodination of electron-rich aromatic and heteroaromatic compounds.[1][2]
Reaction Scheme:
2,3-Dimethoxypyridine + N-Iodosuccinimide (NIS) --(Catalyst)--> this compound + Succinimide
Materials and Reagents:
-
2,3-Dimethoxypyridine
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2,3-dimethoxypyridine (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) (1.05 - 1.1 eq) in one portion at room temperature.
-
Catalyst Initiation: Add a catalytic amount of Trifluoroacetic Acid (TFA) (0.1 eq) dropwise to the reaction mixture. The use of an acid catalyst is crucial for activating the NIS, thereby generating a more potent electrophilic iodine species.[3]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Upon completion, dilute the reaction mixture with Ethyl Acetate. Transfer the mixture to a separatory funnel and wash with an equal volume of saturated aqueous Na₂S₂O₃ solution to quench any unreacted iodine/NIS (the organic layer should become colorless).
-
Workup: Sequentially wash the organic layer with saturated aqueous NaHCO₃ solution (to neutralize TFA), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to afford the pure this compound.
Data Summary Table:
| Parameter | Recommended Value/Condition | Rationale |
| Starting Material | 2,3-Dimethoxypyridine | The electron-rich pyridine core. |
| Iodinating Agent | N-Iodosuccinimide (NIS) | A mild, solid, and easy-to-handle source of electrophilic iodine. |
| Equivalents of NIS | 1.05 - 1.1 eq | A slight excess ensures complete consumption of the starting material. |
| Catalyst | Trifluoroacetic Acid (TFA) | Activates NIS to increase the electrophilicity of the iodine.[1][2] |
| Equivalents of TFA | 0.1 eq | Catalytic amounts are sufficient for activated substrates. |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that effectively dissolves reagents. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for the reaction of an activated pyridine ring. |
| Reaction Time | 1 - 4 hours | Typically complete within this timeframe; monitor by TLC. |
| Workup Quench | Sat. aq. Na₂S₂O₃ | Removes residual iodine and NIS, simplifying purification. |
Troubleshooting Guide
Q1: My reaction is not starting, or the conversion is very low after several hours. What could be the problem?
A1: Low or no conversion is a common issue that can typically be traced to three main areas:
-
Reagent Quality: N-Iodosuccinimide can decompose over time, especially if exposed to light or moisture. Use a freshly opened bottle or test the activity of your NIS on a more reactive standard substrate like anisole. Ensure your starting 2,3-dimethoxypyridine is pure.
-
Insufficient Activation: The catalytic amount of TFA may be insufficient if your starting material is of lower quality or if there are basic impurities in the solvent or glassware that are neutralizing the acid. You can try incrementally increasing the TFA loading to 0.2-0.3 equivalents. For a more potent activation system, especially with less reactive substrates, a stronger acid like trifluoromethanesulfonic acid can be used, or the reaction can be run in neat TFA.[2][3]
-
Solvent Purity: The presence of water in your acetonitrile can hydrolyze the activated iodine species. Ensure you are using a properly dried, anhydrous solvent.
Q2: My TLC shows multiple product spots, and the final yield of the desired product is low. Why is this happening?
A2: The formation of multiple products points to issues with selectivity or side reactions.
-
Regioisomers: While the 5-position is strongly favored, minor amounts of other isomers (e.g., 6-iodo) could form. This is less common with NIS but can be influenced by the catalyst. Ensure accurate addition of reagents and stable temperature control.
-
Di-iodination: If you see a significantly less polar spot than your product, you may be forming 2,3-dimethoxy-4,5-diiodopyridine or another di-iodinated species. This occurs if the mono-iodinated product is still reactive enough to undergo a second iodination. To mitigate this, use no more than 1.05 equivalents of NIS and monitor the reaction closely by TLC, quenching it as soon as the starting material is consumed.
-
Degradation: Electron-rich pyridines can be sensitive to strongly acidic conditions. If left for too long or if too much acid is used, you may observe decomposition, which often appears as streaking or baseline material on the TLC plate.
Q3: The purification by column chromatography is difficult. The product co-elutes with a persistent impurity.
A3: The most common impurity that is difficult to separate is the succinimide byproduct.
-
Improve Aqueous Workup: Succinimide has moderate water solubility, which can be exploited. Before concentrating your organic layer, perform an extra wash with water or a slightly basic solution (e.g., 1% NaOH), followed by a brine wash. This can remove a significant portion of the succinimide.
-
Optimize Chromatography: If co-elution persists, try a different solvent system. Sometimes, adding a small amount of a more polar solvent like methanol or a chelating solvent like triethylamine (1%) to your mobile phase can alter the retention factors and improve separation. Alternatively, consider using a different stationary phase, such as neutral alumina, which can be effective for purifying amine-containing compounds.[4]
Frequently Asked Questions (FAQs)
Q1: Why use N-Iodosuccinimide (NIS) instead of molecular iodine (I₂)?
A1: While molecular iodine is the elemental source, it is a relatively weak electrophile and often requires a strong oxidizing agent (like nitric acid or hydrogen peroxide) or a Lewis acid activator (like silver salts) to generate a more reactive "I⁺" species.[5][6] NIS is a convenient, pre-activated source of electrophilic iodine. It is a stable, crystalline solid that is easy to handle, and its reactions are often cleaner, with fewer side reactions and milder conditions, especially for activated substrates.[1]
Q2: What is the role of the trifluoroacetic acid (TFA) catalyst?
A2: The TFA catalyst acts as a proton source. It protonates the carbonyl oxygen of NIS, which significantly increases the electrophilicity of the iodine atom by withdrawing electron density through the nitrogen. This "activated" NIS complex is a much more aggressive iodinating agent than NIS alone, allowing the reaction to proceed quickly and efficiently at room temperature.[3]
Q3: Is it possible to iodinate at a different position on the 2,3-dimethoxypyridine ring?
A3: Under the electrophilic conditions described, iodination is overwhelmingly directed to the 5-position due to the combined directing effects of the two methoxy groups and the pyridine nitrogen. To achieve iodination at other positions (e.g., C-4 or C-6), one would typically need to employ an alternative strategy, such as a directed ortho-metalation (DoM) followed by quenching with an iodine source. For example, lithiation followed by reaction with I₂ could potentially yield other isomers depending on the directing group used.[7]
Q4: My final product is a bit colored (yellow or pink). Is this a problem?
A4: A slight coloration in the final product is often due to trace amounts of dissolved molecular iodine (I₂). This can happen if the sodium thiosulfate quench was incomplete or if the product has slightly decomposed upon exposure to light or air over time. For most applications, this trace impurity is not detrimental. If high purity is required, you can attempt to remove the color by re-dissolving the product in a solvent like dichloromethane and washing again with Na₂S₂O₃ solution, or by passing a solution of the product through a small plug of silica gel or activated carbon.
References
- 1. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Suzuki Coupling of 5-Iodo-2,3-dimethoxypyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-iodo-2,3-dimethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this electron-rich pyridine substrate. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the success of your coupling reactions.
I. Understanding the Substrate: this compound
This compound presents a unique set of challenges in Suzuki coupling. The presence of two electron-donating methoxy groups increases the electron density of the pyridine ring, which can render the oxidative addition step of the catalytic cycle more difficult compared to electron-deficient pyridines. The carbon-iodine bond, while generally reactive, is also susceptible to a key side reaction known as dehalogenation.
II. Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound is resulting in a low yield of the desired product. What are the most likely causes?
A1: Low yields in the Suzuki coupling of this substrate can often be attributed to several factors:
-
Dehalogenation: The replacement of the iodine atom with a hydrogen, yielding 2,3-dimethoxypyridine, is a common side reaction with iodopyridines.
-
Protodeboronation: The boronic acid coupling partner can be protonated and revert to its corresponding arene or heteroarene, reducing the amount available for the desired cross-coupling.
-
Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct can occur, particularly in the presence of oxygen.
-
Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.
Q2: I'm observing a significant amount of 2,3-dimethoxypyridine in my reaction mixture. How can I minimize this dehalogenation side reaction?
A2: Dehalogenation arises from the formation of a palladium-hydride species which then undergoes reductive elimination with the pyridine moiety. To minimize this:
-
Choice of Base: Avoid using strong alkoxide bases if possible, as they can be a source of hydrides. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.
-
Solvent Selection: Use anhydrous, aprotic solvents such as dioxane, THF, or toluene to minimize the presence of proton sources.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle and suppress the formation of palladium-hydride species.
Q3: My boronic acid seems to be decomposing during the reaction. What is happening and how can I prevent it?
A3: This is likely due to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This is a common issue, especially with heteroaromatic boronic acids. To mitigate this:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can be used to slowly release the boronic acid into the reaction mixture.
-
Anhydrous Conditions: The presence of water can facilitate protodeboronation. Using anhydrous solvents and reagents is crucial.
-
Optimize the Base: The choice of base can influence the rate of protodeboronation. Screening different bases may be necessary.
Q4: I am seeing a biaryl byproduct that corresponds to the homocoupling of my boronic acid. What causes this and how can it be avoided?
A4: Homocoupling is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors the coupling of two boronic acid molecules. To prevent this:
-
Thorough Degassing: It is critical to thoroughly degas the reaction mixture to remove any dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd₂(dba)₃, can sometimes reduce the propensity for homocoupling compared to Pd(II) sources.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution | Scientific Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a more robust precatalyst (e.g., a Buchwald palladacycle). | Pd(0) species can be sensitive to air and moisture, leading to the formation of inactive palladium black. Precatalysts are often more stable and provide a more reliable source of the active catalyst. |
| Difficult Oxidative Addition | Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, or an NHC ligand). | The electron-rich nature of the 2,3-dimethoxypyridine ring can make oxidative addition challenging. Electron-rich ligands enhance the electron density on the palladium center, facilitating its insertion into the C-I bond. |
| Catalyst Inhibition by Pyridine Nitrogen | Use a bulky ligand to sterically hinder the coordination of the pyridine nitrogen to the palladium center. | The lone pair on the pyridine nitrogen can act as a ligand, poisoning the catalyst. Bulky ligands can prevent this inhibitory interaction. |
| Poor Solubility of Reagents | Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). | Ensuring all components are sufficiently soluble at the reaction temperature is crucial for efficient reaction kinetics. |
Problem 2: Predominant Formation of Side Products
| Observed Side Product | Potential Cause | Suggested Solution | Scientific Rationale |
| 2,3-Dimethoxypyridine (Dehalogenation) | Formation of a Pd-H species. | Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). Employ anhydrous aprotic solvents (dioxane, toluene). | This minimizes the sources of protons and hydrides that can lead to the formation of the palladium-hydride intermediate responsible for dehalogenation. |
| Arene/Heteroarene from Boronic Acid (Protodeboronation) | Instability of the boronic acid. | Use a more stable boronic ester (pinacol or MIDA). Ensure strictly anhydrous conditions. Minimize reaction time. | Boronic esters are less susceptible to protonolysis than boronic acids. Water is a key reagent in protodeboronation. |
| Biaryl from Boronic Acid (Homocoupling) | Presence of oxygen. | Thoroughly degas the reaction mixture using inert gas sparging or freeze-pump-thaw cycles. | Oxygen can lead to the formation of Pd(II) species that promote the homocoupling pathway. |
IV. Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a starting point for the Suzuki coupling and should be optimized for each specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the boronic acid/ester, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Screening of Reaction Conditions
For challenging couplings, a systematic screening of reaction parameters is recommended. A 24-well plate format can be used for high-throughput screening.
Variables to Screen:
-
Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Buchwald precatalysts.
-
Ligand: PPh₃, SPhos, XPhos, RuPhos, NHC ligands.
-
Base: K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃.
-
Solvent: Dioxane, toluene, THF, DMF (with appropriate water content).
A suggested screening setup is outlined in the table below:
| Catalyst/Ligand | Base | Solvent |
| Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene |
| PdCl₂(dppf) | K₃PO₄ | DMF/Water |
| Buchwald G3 Precatalyst | K₂CO₃ | Dioxane |
V. Visualizing Reaction Pathways
Diagram 1: Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
Caption: The Suzuki catalytic cycle and competing side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding reactions.
VI. References
-
BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine. --INVALID-LINK--
-
Wikipedia. (n.d.). Protodeboronation. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives. --INVALID-LINK--
-
NIH National Center for Biotechnology Information. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. --INVALID-LINK--
-
ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. --INVALID-LINK--
-
ChemRxiv. (n.d.). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). --INVALID-LINK--
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. --INVALID-LINK--
-
NIH National Center for Biotechnology Information. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. --INVALID-LINK--
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. --INVALID-LINK--
-
NIH National Library of Medicine. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. --INVALID-LINK--
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. --INVALID-LINK--
-
BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. --INVALID-LINK--
-
BenchChem. (2025). Optimizing reaction conditions for Suzuki coupling of pyridyl compounds. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. --INVALID-LINK--
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Protodeboronation. --INVALID-LINK--
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. --INVALID-LINK--
-
MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. --INVALID-LINK--
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. --INVALID-LINK--
-
Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. --INVALID-LINK--
-
NIH National Center for Biotechnology Information. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. --INVALID-LINK--
-
ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. --INVALID-LINK--
-
data.pdf. (n.d.). Palladium-Catalyzed Suzuki-Type Cross-Couplings of. --INVALID-LINK--
-
ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. --INVALID-LINK--
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. --INVALID-LINK--
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. --INVALID-LINK--
-
ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. --INVALID-LINK--
-
NIH National Center for Biotechnology Information. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. --INVALID-LINK--
-
ResearchGate. (2025). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. --INVALID-LINK--
-
NIH National Center for Biotechnology Information. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. --INVALID-LINK--
-
common-organic-chemistry.com. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. --INVALID-LINK--
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. --INVALID-LINK--
-
Myers Research Group, Andrew G. (n.d.). The Suzuki Reaction. --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-Iodo-5-(m-tolyl)oxazole. [https://www.benchchem.com/product/B15168676](
Technical Support Center: Overcoming Steric Hindrance in Reactions with 5-Iodo-2,3-dimethoxypyridine
Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the synthetic challenges associated with 5-Iodo-2,3-dimethoxypyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common experimental hurdles, particularly those arising from steric hindrance, and optimize your reaction outcomes.
The Core Challenge: Understanding the Steric and Electronic Profile of this compound
This compound (CAS 1138444-04-8) is a valuable building block, but its structure presents distinct challenges.[1] The two methoxy groups positioned ortho and meta to the iodine atom create significant steric bulk. This steric shield can impede the approach of a palladium catalyst to the C-I bond for the crucial oxidative addition step in many cross-coupling reactions.[2] Furthermore, the pyridine nitrogen's lone pair can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation, a well-documented issue known as the "2-pyridyl problem".[3][4][5] The electron-donating nature of the methoxy groups can also modulate the electronic properties of the pyridine ring.[6][7]
This guide will dissect these issues and provide practical, field-proven solutions for common palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura coupling reaction with this compound is failing or resulting in consistently low yields. What are the primary causes and how can I fix it?
Answer: Low conversion is the most common issue and typically stems from a combination of steric hindrance and catalyst inhibition. The bulky 2,3-dimethoxy arrangement slows down key steps in the catalytic cycle, particularly oxidative addition and reductive elimination.[8][9] The pyridine nitrogen can also sequester the active catalyst.[4][10]
Here is a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection (Most Critical Factor): Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[9] The key is to use a catalyst system that is both highly active and sterically accommodating.
-
Recommendation: Employ bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands"). These ligands create a coordinatively unsaturated, highly reactive Pd(0) species that facilitates the difficult oxidative addition step and accelerates the final reductive elimination.[8][9]
-
Top Choices:
-
Alternative: N-Heterocyclic Carbene (NHC) ligands can also be highly effective, offering strong σ-donation to the metal center, which promotes catalytic activity.[4][9]
2. Base Selection: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step. Its strength and nature can dramatically affect the outcome.
-
Initial Choice: Start with a moderately strong base like K₃PO₄ or Cs₂CO₃ . These are often effective and have good functional group tolerance.[4][9]
-
Troubleshooting: If the reaction is sluggish, a stronger base like K₂CO₃ or even NaOtBu might be necessary, but be cautious as stronger bases can promote side reactions like protodeboronation of the boronic acid.[9][12]
3. Solvent and Temperature:
-
Solvents: Anhydrous, degassed polar aprotic solvents are standard. 1,4-Dioxane or Toluene are excellent starting points. A mixture of toluene/water or dioxane/water is often used to help dissolve the base.
-
Temperature: Due to steric hindrance, elevated temperatures (e.g., 90–110 °C) are typically required to overcome the activation energy barrier.[11] Microwave irradiation can also be a powerful tool to accelerate these challenging reactions.[2][13]
4. Boronic Acid Stability: A common side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom.[4][11]
-
Solution: If you suspect this is an issue (e.g., you observe the formation of 2,3-dimethoxypyridine), switch from the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K) .[4]
Workflow for Troubleshooting Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura couplings.
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | 1.0 eq |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid or Ester | 1.2 - 1.5 eq |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common, reliable Pd(0) and Pd(II) sources. |
| Ligand | XPhos or SPhos (2-5 mol%) | Bulky, electron-rich ligand to overcome steric hindrance.[9][11] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 eq) | Effective for transmetalation with minimal side reactions.[4][9] |
| Solvent | 1,4-Dioxane or Toluene (anhydrous, degassed) | Standard solvents for Suzuki couplings. |
| Temperature | 100 - 110 °C | Overcomes activation energy barrier. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation. |
Section 2: Sonogashira Coupling
Question 2: I am attempting a Sonogashira coupling with this compound and observing significant homocoupling of my alkyne (Glaser coupling) and low yields of the desired product. What should I do?
Answer: This is a classic problem in Sonogashira reactions.[14] The copper co-catalyst, while essential for the standard mechanism, is also responsible for the oxidative homocoupling of the terminal alkyne.[15] The steric hindrance of your substrate can slow down the main palladium cycle, giving the copper-mediated side reaction more time to occur.
1. Switch to a Copper-Free Protocol: This is the most effective way to eliminate Glaser homocoupling. Copper-free Sonogashira couplings rely on the palladium catalyst to facilitate all steps of the cycle.[15]
-
Mechanism: In the absence of copper, the alkyne is activated directly by the palladium complex.[15]
-
Conditions: These reactions often require a slightly different base and solvent system. A common choice is a palladium source with a phosphine ligand and an amine base like pyrrolidine or triethylamine (which can also act as the solvent).[15][16]
2. Optimize the Standard Protocol: If a copper-free method is not feasible, you can optimize the traditional conditions to favor the cross-coupling pathway.
-
Minimize Copper Loading: Use the lowest effective amount of the copper(I) salt (e.g., CuI), typically 1-5 mol%.
-
Ligand Choice: As with the Suzuki reaction, a bulky phosphine ligand on the palladium can accelerate the cross-coupling cycle, making it more competitive against the homocoupling pathway.
-
Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can keep its instantaneous concentration low, thereby suppressing the bimolecular homocoupling reaction.
-
Base: A strong amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.[14]
Catalytic Cycles: Standard vs. Copper-Free Sonogashira
Caption: Comparison of catalytic cycles for standard and copper-free Sonogashira reactions.
Recommended Starting Conditions for Copper-Free Sonogashira Coupling
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | 1.0 eq |
| Coupling Partner | Terminal Alkyne | 1.5 eq |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common and effective precatalyst. |
| Base | Triethylamine (TEA) or Pyrrolidine | Acts as both base and solvent/co-solvent. |
| Solvent | THF or DMF (anhydrous, degassed) | Ensures solubility of all components. |
| Temperature | Room Temperature to 60 °C | Milder conditions are often sufficient.[15] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for catalyst stability. |
Section 3: Buchwald-Hartwig Amination
Question 3: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is giving poor conversion. How can I optimize this C-N coupling?
Answer: The Buchwald-Hartwig amination is also highly sensitive to steric effects.[17][18] The formation of the palladium-amido complex and the final reductive elimination step can be particularly slow with hindered substrates. The choice of ligand and base is paramount for success.
1. Ligand Selection is Key: This reaction class has seen generations of ligand development. For a challenging substrate like this, modern, sterically demanding biaryl phosphine ligands are essential.[17][18]
-
Recommendation:
-
For Secondary Amines: RuPhos is often a superior ligand for coupling secondary amines with aryl chlorides and can be highly effective for iodides as well.[18]
-
For Primary Amines: BrettPhos is excellent for the monoarylation of primary amines.[18]
-
General High-Performance: XPhos and tBuXPhos are also powerful ligands for a wide range of amination reactions.[18][19]
-
2. Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido intermediate.
-
Standard Choice: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base, permitting high reaction rates.[12][20]
-
Functional Group Incompatibility: If your substrate or amine has base-sensitive functional groups (like esters), NaOtBu may be too harsh. In such cases, a weaker base like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher catalyst loadings or longer reaction times.[12]
-
Protic Groups: If your amine has protic functional groups, a base like LHMDS can be used to achieve tolerance.[12]
3. Catalyst Precatalysts: Using well-defined palladium precatalysts can lead to more reproducible results. These are typically air-stable Pd(II) complexes that are efficiently reduced to the active Pd(0) species in situ. Many of the recommended ligands are available as pre-formed catalysts (e.g., XPhos-Pd-G3).
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.[20]
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | 1.0 eq |
| Coupling Partner | Amine | 1.2 eq |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or a G3-precatalyst (1-2 mol%) | Provides the active Pd(0) catalyst. |
| Ligand | RuPhos or XPhos (1.5 - 3 mol%) | State-of-the-art ligands for challenging C-N couplings.[18] |
| Base | NaOtBu (1.4 eq) | Strong base to facilitate formation of the Pd-amido complex.[12][20] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Standard solvents for this transformation. |
| Temperature | 100 °C | Drives the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst system. |
General Protocol: A Starting Point for Optimization
This protocol for a Suzuki-Miyaura coupling can be adapted for other cross-coupling reactions by substituting the appropriate reagents as detailed in the tables above.
Materials:
-
This compound (1.0 mmol, 265 mg)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 9.2 mg)
-
XPhos (0.025 mmol, 12 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Schlenk flask or microwave vial, magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.[11]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.[4]
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.[4]
References
- 1. calpaclab.com [calpaclab.com]
- 2. mdpi.com [mdpi.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine in pure water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. research.rug.nl [research.rug.nl]
- 19. rsc.org [rsc.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with 5-Iodo-2,3-dimethoxypyridine
Welcome to the technical support center for cross-coupling reactions involving 5-iodo-2,3-dimethoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this electron-rich and potentially challenging substrate. Here, we address common issues in a practical question-and-answer format, grounding our advice in mechanistic principles and field-proven strategies.
Introduction: Understanding the Substrate
This compound is an important building block, but its electronic and structural features present unique challenges in palladium-catalyzed cross-coupling. The two electron-donating methoxy groups enrich the pyridine ring, which can strengthen the C-I bond and alter its reactivity. Furthermore, the pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis.[1][2] This guide provides targeted advice to overcome these hurdles.
General Troubleshooting Workflow
Before diving into reaction-specific issues, it's crucial to ensure fundamental experimental parameters are sound. A failed reaction is often due to a simple oversight rather than a complex mechanistic failure. The following workflow should be your first line of defense.
References
Technical Support Center: Palladium Catalyst Removal from 5-Iodo-2,3-dimethoxypyridine Reactions
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reactions involving 5-Iodo-2,3-dimethoxypyridine. Given the prevalence of palladium-catalyzed cross-coupling reactions in modern organic synthesis, particularly in the pharmaceutical industry, ensuring the final active pharmaceutical ingredient (API) is free from toxic metal residues is of paramount importance.[1][2][3] Regulatory bodies such as the European Agency for the Evaluation of Medicinal Products and the United States Pharmacopeia have established stringent limits on the permissible levels of palladium in APIs, often in the range of 5-10 ppm.[1][4][5][6]
The pyridine nitrogen in this compound and its derivatives can chelate with palladium, making its removal particularly challenging.[7] This guide is designed to provide a logical, experience-driven framework for diagnosing and solving common issues related to palladium removal in this specific context.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of products derived from this compound.
Issue 1: High Levels of Residual Palladium After Standard Work-up and Filtration
Symptoms:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) analysis shows palladium levels significantly above the desired limit (>100 ppm) after aqueous work-up and filtration through celite or paper.[4]
-
The isolated product has a dark or greyish color, suggesting the presence of palladium black.
Root Causes & Solutions:
-
Palladium State: The residual palladium may exist in multiple forms: soluble palladium complexes, colloidal palladium, or palladium black (Pd(0)).[8][9] Simple filtration is often only effective against heterogeneous palladium on a solid support or larger aggregates of palladium black.
-
Causality: The pyridine moiety in your product can form stable, soluble complexes with palladium, preventing its precipitation and removal by simple filtration.
-
-
Ineffective Filtration: The filter medium may not be suitable for capturing finely dispersed or colloidal palladium.
Troubleshooting Workflow:
Caption: Decision workflow for high residual palladium after initial work-up.
Detailed Protocols:
-
Protocol 1: Activated Carbon Treatment
-
Dissolve the crude product in a suitable organic solvent (e.g., THF, Ethyl Acetate).
-
Add 10-20 wt% of activated carbon (e.g., Darco® KB-B).[10]
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours.[10][11] The optimal time should be determined experimentally.
-
Filter the mixture through a pad of Celite® to remove the activated carbon.[11]
-
Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Analyze for residual palladium using ICP-MS.[4]
-
Expert Insight: Activated carbon is a cost-effective first-line scavenger, but it can sometimes adsorb the desired product, leading to yield loss.[10] Always check the filtrate for product concentration during the process.
-
-
Protocol 2: Recrystallization
-
Carefully select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while palladium impurities remain in the mother liquor.
-
Perform the recrystallization, potentially with the addition of a small amount of a chelating agent like N-acetylcysteine to the mother liquor to help sequester palladium.[12]
-
Isolate the crystals by filtration and wash with cold solvent.
-
Analyze both the crystals and the mother liquor for palladium content to assess the efficiency of the purification.
-
Issue 2: Ineffective Palladium Removal with Scavengers
Symptoms:
-
Treatment with a silica-based or polymer-bound scavenger (e.g., SiliaMetS® Thiol, MP-TMT) does not significantly reduce palladium levels.[13][14]
Root Causes & Solutions:
-
Incorrect Scavenger Choice: The chosen scavenger may not have a high affinity for the specific palladium species present in your reaction mixture. Thiol-based scavengers are generally effective for a wide range of palladium species.[14][15]
-
Suboptimal Scavenging Conditions: Factors such as solvent, temperature, and pH can significantly impact scavenger performance.[11]
-
Insufficient Scavenger Amount or Contact Time: The amount of scavenger or the treatment time may be inadequate for the level of palladium contamination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ineffective scavenger treatment.
Detailed Protocols:
-
Protocol 3: Optimized Scavenger Treatment
-
Select a suitable scavenger. Thiol-functionalized silica gels are a robust choice for palladium removal.[14]
-
Dissolve the crude product in a compatible solvent.
-
Add the scavenger (typically 3-5 equivalents relative to the initial palladium loading).
-
Stir the mixture for 4-16 hours at room temperature or an elevated temperature (e.g., 50 °C).
-
Filter to remove the scavenger. If filtration is slow, use a filter aid like Celite®.[11]
-
Wash the scavenger with fresh solvent.
-
Concentrate the filtrate and analyze for residual palladium.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical regulatory limits for palladium in an API?
A1: The acceptable limit for palladium can vary depending on the regulatory agency and the route of administration. For oral medications, the limit is often around 10 ppm.[1][2][5] For parenteral drugs, the limit can be as low as 1 ppm.[5] It is crucial to consult the latest ICH Q3D guidelines for elemental impurities.[5]
Q2: Which analytical method is best for quantifying residual palladium?
A2: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive method for accurately quantifying trace levels of palladium in pharmaceutical samples.[4][16] Other techniques like Atomic Absorption Spectroscopy (AAS) and X-ray Fluorescence (XRF) can also be used.[4][17]
Q3: Can I use a combination of palladium removal techniques?
A3: Yes, a multi-step approach is often the most effective. For instance, an initial treatment with activated carbon can remove the bulk of the palladium, followed by a polishing step with a high-affinity silica-based scavenger to reach very low levels.[10] This can be more cost-effective than using large quantities of expensive scavengers alone.
Q4: My product is not very soluble. How can I effectively remove palladium?
A4: If your product has low solubility, you can perform the scavenging in a slurry. Ensure vigorous stirring to maximize the contact between the dissolved product, the palladium impurities, and the scavenger. Alternatively, if the product is insoluble, you can wash the solid product extensively with a solvent that is good at dissolving the palladium catalyst but not your product. This is a less common but potentially viable strategy. If the crude product is insoluble in all solvents, this presents a significant challenge, and alternative purification methods or even a redesign of the synthesis might be necessary.[18]
Q5: How does the pyridine nitrogen in my compound affect palladium removal?
A5: The nitrogen atom in the pyridine ring can act as a ligand, forming a stable complex with palladium. This can keep the palladium in solution and make it more difficult to remove by precipitation or filtration. This is why specialized scavengers with a stronger affinity for palladium than your product are often necessary.
Q6: What is the difference between a homogeneous and a heterogeneous palladium catalyst in the context of removal?
A6: A heterogeneous catalyst (e.g., Pd on carbon) is in a different phase from the reaction mixture and can often be removed by simple filtration.[19] A homogeneous catalyst (e.g., Pd(PPh₃)₄) is dissolved in the reaction mixture, making it much more challenging to separate from the product.[19] Post-reaction, a homogeneous catalyst can decompose to form various soluble and insoluble palladium species.
Data Summary: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration (Celite®) | Low to Moderate | Simple, inexpensive.[8] | Ineffective for soluble or colloidal palladium.[8] |
| Activated Carbon | Moderate to High | Cost-effective, removes color impurities.[20][21] | Can adsorb the product, leading to yield loss.[10] |
| Recrystallization | Variable | Can be highly effective and scalable. | Highly dependent on the solvent system and product properties. |
| Silica-Based Scavengers | High to Very High | High selectivity, high efficiency.[14][15] | Higher cost compared to activated carbon. |
| Polymer-Bound Scavengers | High to Very High | High efficiency, easy to handle.[13] | Can have swelling issues in certain solvents. |
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. arborassays.com [arborassays.com]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. sopachem.com [sopachem.com]
- 14. silicycle.com [silicycle.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
- 17. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. spinchem.com [spinchem.com]
- 20. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 21. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Technical Support Center: 5-Iodo-2,3-dimethoxypyridine Reaction Scale-Up
Welcome to the Technical Support Center for challenges related to the reaction scale-up of 5-Iodo-2,3-dimethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to overcome common hurdles encountered during the scale-up of reactions involving this versatile halogenated heterocycle.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering detailed explanations and actionable solutions.
Problem 1: Inconsistent or Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Symptom: You have successfully performed a small-scale (e.g., mmol) Suzuki-Miyaura or Buchwald-Hartwig amination with this compound, but upon scaling up (e.g., to multi-gram or kilogram scale), the reaction yield drops significantly or becomes highly variable.
Possible Causes & Solutions:
-
Inefficient Mass and Heat Transfer: On a larger scale, localized "hot spots" or areas of poor reagent mixing can lead to side reactions and catalyst decomposition.
-
Causality: The exothermicity of the reaction may not be efficiently dissipated in a large reactor, leading to temperature gradients. Similarly, inadequate agitation can result in poor distribution of the catalyst and reagents.
-
Solution:
-
Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing.
-
Controlled Reagent Addition: Add reagents, especially the base and catalyst, in portions or via a syringe pump to manage the reaction exotherm.
-
Temperature Monitoring: Use a temperature probe placed directly in the reaction mixture to accurately monitor and control the internal temperature.
-
-
-
Oxygen Sensitivity: Palladium(0) catalysts, the active species in these cross-coupling reactions, are sensitive to oxygen.[2][3] While minor air exposure might be tolerated on a small scale, it becomes a significant issue in larger vessels with greater headspace and during longer reaction times.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the catalytic cycle.
-
Solution:
-
Inert Atmosphere: Ensure a robust inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction. This includes thoroughly purging the reaction vessel before adding reagents.[2][3]
-
Degassing Solvents: Degas all solvents and aqueous solutions by sparging with an inert gas for an extended period (e.g., 30-60 minutes) before use.[4]
-
Proper Technique: Employ standard Schlenk line or glovebox techniques for catalyst and reagent handling to minimize air exposure.[2][3]
-
-
-
Base Particle Size and Solubility: The physical properties of the inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate.
-
Causality: In solid-liquid phase reactions, the deprotonation step can be limited by the surface area of the base. Clumping of the base at the bottom of a large reactor can severely hinder the reaction.
-
Solution:
-
Grind the Base: Before use, grind the inorganic base to a fine powder to increase its surface area.
-
Agitation: Ensure the stirring is vigorous enough to keep the base suspended in the reaction mixture.
-
Solvent Choice: Select a solvent system that offers some solubility for the base, or consider using a phase-transfer catalyst if applicable.
-
-
| Parameter | Lab Scale (mmol) | Scale-Up (multi-gram) | Rationale |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures homogenous mixing in larger volumes. |
| Atmosphere | Inert gas balloon | Positive pressure of N₂/Ar | Prevents air ingress during extended reaction times. |
| Solvent Prep | Un-degassed (often tolerated) | Sparged with N₂/Ar for 30-60 min | Removes dissolved oxygen which deactivates the Pd(0) catalyst.[4] |
| Base | As is from bottle | Ground to a fine powder | Increases surface area and reaction rate. |
Problem 2: Difficulty in Purification and Isolation of the Final Product
Symptom: After the reaction is complete, you face challenges in isolating a pure product, observing issues like persistent impurities, emulsion formation during work-up, or difficulty with crystallization.
Possible Causes & Solutions:
-
Residual Palladium: Palladium catalysts can contaminate the final product, which is often unacceptable, especially in pharmaceutical applications.
-
Causality: Palladium can form colloidal nanoparticles or remain as soluble species that are difficult to remove by standard filtration or chromatography.
-
Solution:
-
Palladium Scavengers: After the reaction, treat the mixture with a palladium scavenger (e.g., thiol-functionalized silica gel, activated carbon) to bind the residual palladium, which can then be filtered off.
-
Aqueous Washes: Specific aqueous washes can help. For instance, a wash with a dilute solution of sodium bisulfite can sometimes aid in palladium removal.[5]
-
-
-
Emulsion Formation During Work-up: The presence of pyridine-based compounds and certain solvents can lead to stable emulsions during aqueous extraction.
-
Causality: Pyridine derivatives can act as surfactants, stabilizing the interface between the organic and aqueous layers.
-
Solution:
-
Solvent Swap: If possible, remove the reaction solvent (e.g., THF, dioxane) by rotary evaporation before the aqueous work-up.[6] Dilute the residue with a less water-miscible solvent like toluene or ethyl acetate.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to break up the emulsion.
-
-
-
Crystallization Issues: The desired product may be an oil or may be reluctant to crystallize from the crude mixture.
-
Causality: The presence of impurities can inhibit crystallization. The inherent properties of the molecule may also favor an amorphous state.
-
Solution:
-
High Purity is Key: Ensure the crude product is as pure as possible before attempting crystallization. Flash chromatography may be necessary.[7]
-
Solvent Screening: Systematically screen a variety of solvents and solvent mixtures (e.g., heptane/ethyl acetate, toluene/ethanol) to find suitable conditions for crystallization.
-
Seeding: If a small amount of crystalline material is available, use it to seed the supersaturated solution to induce crystallization.
-
-
Problem 3: Potential for "Halogen Dance" or Other Isomerization Reactions
Symptom: You observe the formation of isomeric impurities where the iodo-substituent has migrated to a different position on the pyridine ring. This is particularly a risk during metal-halogen exchange reactions (e.g., lithiation).
Possible Causes & Solutions:
-
Halogen Dance Reaction: This is a known phenomenon in halo-substituted aromatic and heteroaromatic systems, especially under strongly basic conditions.
-
Causality: The reaction proceeds through a series of deprotonation and reprotonation steps, leading to the migration of the halogen atom to a thermodynamically more stable position.[8][9]
-
Solution:
-
Low Temperatures: Perform the metal-halogen exchange at very low temperatures (e.g., -78 °C or lower) to minimize the rate of the halogen dance.
-
Rapid Trapping: Add the electrophile to the reaction mixture as quickly as possible after the metal-halogen exchange is complete to trap the desired organometallic intermediate before it has a chance to rearrange.
-
Choice of Base: The choice of organolithium reagent or Grignard reagent can influence the rate of halogen dance. In some cases, using a magnesium-based reagent (e.g., i-PrMgCl) can be less prone to this side reaction compared to alkyllithiums.[8]
-
-
FAQs
Q1: What are the primary safety concerns when working with this compound and its reactions on a larger scale?
A1:
-
General Pyridine Toxicity: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[10][11] They can cause liver, kidney, and neurological damage.[12]
-
Iodinated Compounds: Iodinated organic compounds can be irritants and may cause damage to the thyroid gland upon prolonged exposure.[10]
-
Flammable Solvents: Many reactions involving this substrate use flammable solvents like THF, dioxane, or toluene. On a large scale, the risk of fire and explosion is significantly increased.
-
Safe Handling Procedures:
Q2: How does the thermal stability of this compound affect scale-up?
Q3: Can I use a solvent-free or greener approach for reactions with this compound?
A3: This is an area of active research in organic synthesis. For some reactions, such as certain iodination procedures, solvent-free methods using mechanical grinding have been developed for other heterocyclic systems.[16][17][18] The feasibility of this for cross-coupling reactions with this compound would require specific investigation. The benefits of such an approach would be reduced solvent waste and potentially shorter reaction times.[16][17] However, challenges in mixing, heat transfer, and product extraction on a large scale would need to be addressed.
Q4: What is the best way to monitor the progress of these reactions on a large scale?
A4: On a large scale, it is important to have a reliable method for reaction monitoring to determine the endpoint and avoid the formation of byproducts from over-reaction.
-
Thin Layer Chromatography (TLC): This is a quick and simple method for qualitative analysis.
-
High-Performance Liquid Chromatography (HPLC): This provides more accurate quantitative data on the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is useful for identifying the product and any byproducts being formed during the reaction.[19] For scale-up, developing a robust HPLC method is highly recommended for accurate process control.
Visualizations
Experimental Workflow: Scale-Up of a Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura reaction scale-up.
Troubleshooting Logic: Low Yield in Cross-Coupling
References
- 1. calpaclab.com [calpaclab.com]
- 2. スケールアップガイド:Buchwald-Hartwigアミノ化 [sigmaaldrich.com]
- 3. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. empbiotech.com [empbiotech.com]
- 11. carlroth.com [carlroth.com]
- 12. Pyridine | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 13. echemi.com [echemi.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. researchgate.net [researchgate.net]
- 16. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Impurities in 5-Iodo-2,3-dimethoxypyridine
Welcome to the technical support center for the analysis of 5-Iodo-2,3-dimethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and quantification of impurities in this critical building block. As a key intermediate in the synthesis of various pharmaceutical compounds, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]
This resource provides in-depth troubleshooting advice, detailed analytical protocols, and a scientific rationale for the experimental choices, empowering you to resolve common issues encountered during your research and development activities.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape
This section addresses common questions regarding the origin and nature of impurities in this compound.
Q1: What are the most likely sources of impurities in my sample of this compound?
Impurities in this compound can generally be classified into three main categories: organic impurities, inorganic impurities, and residual solvents.[1] Organic impurities are the most common and can arise from various stages of the manufacturing process.[1]
-
Starting Materials: Unreacted starting materials, such as 2,3-dimethoxypyridine, are a common source of impurities.
-
Intermediates: Incomplete reactions can lead to the presence of reaction intermediates in the final product.
-
By-products: Side reactions occurring during the synthesis can generate structurally related by-products. For instance, in halogenation reactions of pyridines, regioisomers can be formed.[3]
-
Reagents: Residual reagents used in the synthesis, such as iodinating agents or catalysts, can also be present.
-
Degradation Products: The compound may degrade over time due to factors like exposure to light, heat, or atmospheric oxygen, leading to the formation of degradation products.[4][5]
Q2: I am observing an unexpected peak in my HPLC chromatogram. How can I begin to identify it?
The first step in identifying an unknown peak is to gather as much information as possible from your current analytical setup.
-
Review the Synthesis Route: Understanding the synthetic pathway is crucial for predicting potential impurities.[6][7] For example, if the synthesis involves the iodination of 2,3-dimethoxypyridine, potential impurities could include unreacted starting material, di-iodinated species, or other positional isomers.
-
UV-Vis Spectrum: If you are using a Photo Diode Array (PDA) detector with your HPLC, examine the UV spectrum of the unknown peak. The spectral characteristics can provide clues about the chromophore and help to distinguish it from the main compound.
-
Mass Spectrometry (MS): The most powerful tool for impurity identification is mass spectrometry.[8] If your HPLC is connected to a mass spectrometer (LC-MS), the mass-to-charge ratio (m/z) of the unknown peak can provide the molecular weight of the impurity. Fragmentation patterns from MS/MS can offer structural information.[9]
-
Forced Degradation Studies: Subjecting a sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help to generate potential degradation products.[10] If the unknown peak increases under any of these conditions, it is likely a degradation product.
Q3: My NMR spectrum shows signals that I cannot assign to this compound. What could they be?
Unassigned signals in an NMR spectrum often point to the presence of impurities.
-
Residual Solvents: Check for characteristic peaks of common laboratory solvents that may have been used during synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane).
-
Starting Materials & By-products: Compare the spectrum to the known NMR spectra of your starting materials and any likely by-products. For instance, the absence of an aromatic proton and the appearance of a new signal could indicate a di-iodinated impurity.
-
Grease: Broad, rolling signals in the baseline are often indicative of grease contamination from laboratory glassware.
-
Water: A broad singlet, the chemical shift of which can vary, is often due to the presence of water.
Part 2: Troubleshooting Guide - Resolving Analytical Challenges
This section provides a structured approach to troubleshooting common issues during the analysis of this compound.
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Poor peak shape (e.g., tailing, fronting, or broad peaks) and inadequate resolution between the main peak and impurities can compromise the accuracy of quantification.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate Mobile Phase pH | Adjust the pH of the aqueous component of the mobile phase. For pyridine compounds, a slightly acidic pH (e.g., 3-5) can improve peak shape by ensuring the analyte is in a single protonation state. | Pyridine derivatives are basic, and their protonation state is pH-dependent. At a pH close to the pKa, the compound can exist in both protonated and neutral forms, leading to peak splitting or broadening. |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Injecting too much sample can saturate the stationary phase, leading to peak fronting and broadening. |
| Secondary Interactions | Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). | Silanol groups on the surface of silica-based columns can interact with basic analytes like pyridines, causing peak tailing. A competing base will interact with these sites, reducing their availability to the analyte. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in the mobile phase or a weaker solvent. | Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. |
Issue 2: Inconsistent Retention Times in HPLC
Fluctuating retention times can make peak identification and quantification unreliable.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inadequate Column Equilibration | Increase the column equilibration time between injections, especially after a gradient elution. | Insufficient equilibration can lead to a non-reproducible stationary phase surface at the start of each run. |
| Mobile Phase Composition Drift | Prepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, ensure the pump is functioning correctly. | Changes in the mobile phase composition, due to evaporation of the more volatile component or improper mixing, will directly affect retention times. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. | Retention times are sensitive to temperature. Even small fluctuations in ambient temperature can cause shifts. |
| Pump Malfunction | Check for leaks in the HPLC system and perform a pump performance test. | Inconsistent flow from the pump will lead to proportional changes in retention times. |
Issue 3: Difficulty in Detecting Impurities by GC-MS
Some impurities may not be amenable to GC-MS analysis without proper method development.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Thermal Degradation | Lower the injector and transfer line temperatures. Use a pulsed splitless injection to minimize the time the analyte spends in the hot injector. | Halogenated and nitrogen-containing compounds can be thermally labile. High temperatures in the GC system can cause the compound to degrade before it reaches the detector. |
| Poor Volatility of Impurities | Consider derivatization to increase the volatility of polar impurities. | Some impurities, particularly those with polar functional groups, may not be volatile enough for GC analysis. Derivatization can make them more amenable to this technique. |
| Co-elution | Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks. | If an impurity co-elutes with the main peak or another impurity, it may not be detected as a separate entity. |
Part 3: Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for the analysis of this compound.
Protocol 1: HPLC-UV Method for Impurity Profiling
This method provides a robust starting point for the separation and quantification of impurities.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm and 275 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase (90:10 A:B) to a final concentration of approximately 1 mg/mL.
-
Protocol 2: GC-MS Method for Volatile Impurities and Structural Confirmation
This method is suitable for identifying volatile impurities and providing mass spectral data for structural elucidation.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Chromatographic Conditions:
-
Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 m/z.
-
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
-
Protocol 3: NMR Spectroscopy for Structural Characterization
NMR is an indispensable tool for the definitive structural elucidation of the main compound and any isolated impurities.[11][12]
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure.
-
Part 4: Visualization of Workflows and Concepts
Impurity Identification Workflow
References
- 1. Pyridine synthesis [organic-chemistry.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chempanda.com [chempanda.com]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Iodo-2,3-dimethoxypyridine and 5-Bromo-2,3-dimethoxypyridine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. The 2,3-dimethoxypyridine scaffold is a key structural motif in numerous biologically active compounds, and its functionalization, often at the 5-position, is paramount. This guide provides an in-depth technical comparison of two common precursors for this purpose: 5-Iodo-2,3-dimethoxypyridine and 5-Bromo-2,3-dimethoxypyridine. We will explore their relative reactivity in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This analysis is grounded in fundamental mechanistic principles and supported by representative experimental protocols.
The Decisive Factor: Carbon-Halogen Bond Reactivity
In palladium-catalyzed cross-coupling reactions, the universally accepted order of reactivity for aryl halides is I > Br > Cl.[1] This trend is a direct consequence of the carbon-halogen (C-X) bond dissociation energies. The carbon-iodine bond is the weakest among the halogens, making it more susceptible to cleavage during the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[1] Consequently, this compound is anticipated to be more reactive than its bromo counterpart, generally leading to faster reactions, higher yields, and the ability to employ milder reaction conditions.[1]
Comparative Performance in Key Cross-Coupling Reactions
While direct side-by-side experimental comparisons of this compound and 5-Bromo-2,3-dimethoxypyridine under identical conditions are not extensively documented in the literature, a robust performance comparison can be extrapolated from well-established principles and data from analogous systems.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl structures.[2] The enhanced reactivity of the iodo-substrate is particularly advantageous here, often allowing for lower catalyst loadings and temperatures.
| Feature | This compound | 5-Bromo-2,3-dimethoxypyridine | Rationale |
| Relative Reactivity | High | Moderate | The weaker C-I bond facilitates a faster rate of oxidative addition to the palladium catalyst.[1] |
| Typical Reaction Temp. | 50-80 °C | 80-110 °C | The higher intrinsic reactivity of the C-I bond allows for coupling to occur at lower temperatures.[1] |
| Typical Reaction Time | 1-8 hours | 6-24 hours | The faster catalytic cycle with the iodo-substrate leads to a quicker consumption of starting materials.[1] |
| Yields | Generally High | Moderate to High | The greater reactivity of the iodo-compound often translates to higher isolated yields.[1] |
This protocol is a generalized procedure based on common literature practices for the coupling of halopyridines.[3]
Reaction Setup:
-
To a dry Schlenk flask, add the 5-halo-2,3-dimethoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture with vigorous stirring. For this compound, a temperature of 80 °C is a good starting point, while for 5-bromo-2,3-dimethoxypyridine, 100 °C is more typical.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is invaluable for the synthesis of arylalkynes.[4] The reactivity difference between the iodo and bromo substrates is pronounced in this reaction, with the iodo compound often reacting at or near room temperature.
| Feature | This compound | 5-Bromo-2,3-dimethoxypyridine | Rationale |
| Relative Reactivity | High | Moderate | Weaker C-I bond strength leads to faster oxidative addition. |
| Typical Reaction Temp. | Room temperature to 60 °C | 60-100 °C | The high reactivity of the C-I bond often allows for coupling at lower temperatures. |
| Catalyst System | Pd/Cu catalyzed | Pd/Cu catalyzed | Both typically require a palladium catalyst and a copper(I) co-catalyst. |
| Reaction Time | 2-12 hours | 12-48 hours | Faster catalytic turnover for the iodo-substrate. |
This is a representative protocol for the Sonogashira coupling of a halopyridine.[4][5]
Reaction Setup:
-
To a Schlenk flask, add the 5-halo-2,3-dimethoxypyridine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper co-catalyst (e.g., CuI, 5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at the appropriate temperature (e.g., room temperature for the iodo-substrate, 80 °C for the bromo-substrate) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines.[1][4] The choice of ligand is crucial in this reaction, and while iodo-substrates are generally more reactive, modern catalyst systems can effectively couple bromo-substrates as well.
| Feature | This compound | 5-Bromo-2,3-dimethoxypyridine | Rationale |
| Relative Reactivity | High | Moderate | Faster oxidative addition of the C-I bond. |
| Typical Reaction Temp. | 60-100 °C | 80-120 °C | Milder conditions are often sufficient for the more reactive iodo-substrate. |
| Ligand Choice | Broad scope | Often requires more electron-rich, bulky phosphine ligands | Bromo-substrates may require more specialized ligands to facilitate efficient catalysis. |
| Reaction Time | 2-16 hours | 8-36 hours | The overall catalytic cycle is typically faster with the iodo-substrate. |
The following is a general procedure for the Buchwald-Hartwig amination of a halopyridine.[6]
Reaction Setup:
-
In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv.).
-
Add the 5-halo-2,3-dimethoxypyridine (1.0 equiv.) and an anhydrous, degassed solvent (e.g., toluene).
-
Add the amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture with stirring. A starting temperature of 80 °C for the iodo-substrate and 100 °C for the bromo-substrate is recommended.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Practical Recommendations
The choice between this compound and 5-Bromo-2,3-dimethoxypyridine for palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and cost/availability.
-
This compound is the more reactive substrate, offering the advantages of faster reaction times, milder conditions, and often higher yields. It is the preferred choice for challenging couplings, temperature-sensitive substrates, or when rapid synthesis is a priority.
-
5-Bromo-2,3-dimethoxypyridine , while less reactive, is often more economical and readily available. With modern, highly active catalyst systems, excellent results can be achieved, although this may require higher temperatures, longer reaction times, and more specialized (and expensive) ligands.
For initial explorations and route scouting, the iodo-derivative provides a higher probability of success under a broader range of conditions. For process development and large-scale synthesis where cost is a significant factor, optimization of the reaction with the bromo-derivative is a worthwhile endeavor. Ultimately, a clear understanding of the reactivity differences outlined in this guide will empower researchers to make informed decisions, leading to more efficient and successful synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Suzuki and Stille Cross-Coupling Reactions for the Functionalization of 5-Iodo-2,3-dimethoxypyridine
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction, particularly in the fields of pharmaceutical and materials science. Among the plethora of cross-coupling reactions, the palladium-catalyzed Suzuki and Stille reactions have emerged as two of the most powerful and versatile methods for the arylation of heteroaromatic systems. This guide provides an in-depth comparison of these two seminal reactions, with a specific focus on their application to the electron-rich substrate, 5-iodo-2,3-dimethoxypyridine, a valuable building block in medicinal chemistry.
Introduction to this compound and the Importance of Cross-Coupling
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of the iodo group at the 5-position provides a reactive handle for the introduction of diverse molecular fragments, enabling the exploration of chemical space and the fine-tuning of pharmacological properties. The electron-donating methoxy groups at the 2- and 3-positions, while contributing to the desired electronic properties of the final products, can also influence the reactivity of the pyridine ring in cross-coupling reactions.
The choice between the Suzuki and Stille reactions for the functionalization of this substrate is a critical decision in any synthetic campaign. This choice is influenced by a multitude of factors including reaction efficiency, functional group tolerance, availability and toxicity of reagents, and ease of purification. This guide aims to provide researchers, scientists, and drug development professionals with the necessary insights and experimental data to make an informed decision.
The Suzuki-Miyaura Coupling: A Green and Versatile Approach
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become a mainstay in organic synthesis, a testament to its broad applicability and relatively benign nature. The reaction couples an organoboron species, typically a boronic acid or ester, with an organohalide in the presence of a palladium catalyst and a base.
Mechanistic Overview of the Suzuki Coupling
The catalytic cycle of the Suzuki reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent forms a boronate complex, which then transfers its organic group to the palladium center. This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
The Stille Coupling: Robustness and Functional Group Tolerance
The Stille reaction, developed by John K. Stille, utilizes an organotin reagent (organostannane) as the coupling partner for an organohalide, also catalyzed by palladium.[3] A key advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups and their inertness to moisture and air.[4]
Mechanistic Overview of the Stille Coupling
Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center. This step can be accelerated by the use of additives such as copper(I) salts.
-
Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.
Head-to-Head Comparison: Suzuki vs. Stille for this compound
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (e.g., boronic acid) | Organotin (e.g., organostannane) |
| Toxicity of Reagents | Low | High |
| Stability of Reagents | Generally stable, but can be prone to protodeboronation | Air and moisture stable |
| Byproducts | Boron-based, generally easy to remove | Tin-based, can be difficult to remove completely |
| Functional Group Tolerance | Good, but can be sensitive to strong bases | Excellent |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral conditions |
| Typical Yields | Good to excellent | Good to excellent |
Experimental Protocols
The following protocols are representative examples for the Suzuki and Stille couplings of this compound with phenylboronic acid and tributyl(phenyl)stannane, respectively. These are intended as starting points and may require optimization for specific applications.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki coupling of iodopyridines.[6][7]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol) in 1,4-dioxane (1 mL).
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-phenyl-2,3-dimethoxypyridine.
Protocol 2: Stille Coupling of this compound with Tributyl(phenyl)stannane
This protocol is based on general procedures for the Stille coupling of aryl iodides.[5][8]
Materials:
-
This compound
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous and degassed toluene
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous and degassed toluene (10 mL) via syringe.
-
Add tributyl(phenyl)stannane (1.1 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
To the crude residue, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-phenyl-2,3-dimethoxypyridine.
Data Presentation: A Comparative Overview
While specific experimental data for the direct comparison of Suzuki and Stille reactions on this compound is not extensively reported in the literature, the following table provides a representative comparison based on typical outcomes for similar electron-rich iodopyridine substrates.
| Reaction | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Suzuki | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12-24 | 75-90 |
| Stille | Pd(PPh₃)₄ | None | Toluene | 110 | 12-24 | 80-95 |
Concluding Remarks: Choosing the Right Tool for the Job
Both the Suzuki and Stille reactions are formidable tools for the C-C bond formation on this compound. The choice between them is a nuanced decision that depends on the specific requirements of the synthetic route.
-
The Suzuki-Miyaura coupling is often the first choice due to the low toxicity of the organoboron reagents and the ease of removal of the boron-containing byproducts. The wide commercial availability of a vast array of boronic acids further enhances its appeal for rapid library synthesis.
-
The Stille coupling , on the other hand, offers unparalleled functional group tolerance and robustness. For complex substrates with sensitive functionalities that may not be compatible with the basic conditions of the Suzuki reaction, the Stille coupling provides a reliable and high-yielding alternative. However, the toxicity of organotin compounds and the challenges associated with the complete removal of tin residues from the final product are significant drawbacks that must be carefully managed, especially in the context of pharmaceutical development.
Ultimately, the optimal choice will be determined by a careful evaluation of the substrate's compatibility, the desired scale of the reaction, and the downstream purification requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
A Comparative Guide to HPLC and UPLC Methods for Purity Assessment of 5-Iodo-2,3-dimethoxypyridine
Introduction
5-Iodo-2,3-dimethoxypyridine is a halogenated heterocycle that serves as a crucial building block in medicinal chemistry and pharmaceutical research.[1][2] Its structural integrity and purity are paramount, as impurities can lead to undesirable side reactions, altered pharmacological activity, and potential toxicity in downstream applications. Consequently, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control metric but a foundational requirement for successful research and development.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound: a conventional reversed-phase HPLC (RP-HPLC) method and a high-throughput Ultra-Performance Liquid Chromatography (UPLC) method. We will delve into the causality behind the selection of chromatographic parameters, present detailed experimental protocols, and offer comparative data to guide researchers in selecting the most appropriate method for their specific needs.
Part 1: Foundational RP-HPLC Method for Baseline Purity Assessment
The development of a reliable purity method begins with understanding the physicochemical properties of the analyte. This compound (MW: 265.05 g/mol ) is a moderately polar, aromatic compound containing a basic pyridine nitrogen atom.[1] This structure makes it an ideal candidate for reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase.
The Causality of Method Design:
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent hydrophobicity for retaining aromatic compounds like our target molecule.[3][4] A standard column dimension (e.g., 150-250 mm length, 4.6 mm internal diameter) with a 5 µm particle size offers a good balance between resolution and backpressure for conventional HPLC systems.[3][4][5]
-
Mobile Phase Optimization: The basicity of the pyridine moiety (pKa ≈ 5-6) necessitates careful pH control of the mobile phase.[6][7] At neutral or high pH, the nitrogen is unprotonated, which can lead to strong interactions with residual silanols on the silica backbone of the stationary phase, resulting in poor peak shape (tailing). By acidifying the mobile phase (e.g., to pH 2.5-3.5), the pyridine nitrogen becomes protonated, minimizing these secondary interactions and ensuring a sharp, symmetrical peak. A phosphate buffer is an excellent choice for this pH range due to its UV transparency and buffering capacity. Acetonitrile is selected as the organic modifier for its low viscosity and strong elution strength for aromatic compounds.
-
Detection Wavelength (λ): The presence of the substituted pyridine ring suggests strong UV absorbance. A preliminary UV scan of a dilute solution of this compound in the mobile phase is essential to determine the wavelength of maximum absorbance (λ-max), which provides the highest sensitivity. For many pyridine derivatives, this is typically in the 250-280 nm range.[6][8]
Experimental Protocol: Method 1 (Conventional HPLC)
1. Instrumentation and Reagents:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, potassium phosphate monobasic, and phosphoric acid.
-
HPLC-grade water.
-
This compound reference standard and sample.
2. Chromatographic Conditions:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 272 nm (or determined λ-max).
-
Injection Volume: 10 µL.
-
Total Run Time: 20 minutes.
3. Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution.
4. System Suitability Test (SST):
-
Before analysis, perform five replicate injections of the standard solution. The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 1.5.
-
Theoretical Plates: ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.[9]
-
5. Purity Calculation:
-
Purity is calculated using the area percent method (assuming all impurities have a similar response factor to the main peak).
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Part 2: High-Throughput UPLC Method for Enhanced Performance
For laboratories requiring faster analysis, higher resolution, and increased sensitivity, Ultra-Performance Liquid Chromatography (UPLC) presents a significant advancement over traditional HPLC.[10] UPLC systems utilize columns with sub-2 µm particle sizes and operate at much higher pressures (up to 15,000 psi).[11][12] This combination dramatically improves chromatographic efficiency, leading to sharper peaks, better separation of closely related impurities, and significantly reduced run times and solvent consumption.[5][13]
Experimental Protocol: Method 2 (UPLC)
1. Instrumentation and Reagents:
-
UPLC system capable of handling high backpressures.
-
UPLC C18 Column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Reagents are the same as for the HPLC method, but UPLC-grade solvents are recommended.
2. Chromatographic Conditions:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 2.5 minutes, hold at 80% B for 0.5 minutes, then return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 272 nm (or determined λ-max).
-
Injection Volume: 2 µL.
-
Total Run Time: 4 minutes.
3. Sample Preparation:
-
Prepare standard and sample solutions as described in the HPLC method.
Part 3: Method Comparison and Trustworthiness
A direct comparison of the two methods highlights the distinct advantages of each approach. The choice between HPLC and UPLC often depends on the specific laboratory requirements, such as sample throughput, the need to detect trace-level impurities, and available instrumentation.
Table 1: Performance Comparison of HPLC vs. UPLC Methods
| Parameter | Method 1 (Conventional HPLC) | Method 2 (UPLC) | Rationale for Difference |
| Run Time | 20 minutes | 4 minutes | Smaller column dimensions and higher flow velocities are possible with UPLC.[12] |
| System Backpressure | ~1,500 psi | ~9,000 psi | Sub-2 µm particles create significantly higher resistance to flow.[10] |
| Resolution | Good | Excellent | Higher efficiency of smaller particles leads to sharper peaks and better separation.[10][11] |
| Sensitivity | Standard | High | Narrower peaks result in a greater peak height for the same mass, improving signal-to-noise.[13] |
| Solvent Consumption | ~20 mL per run | ~1.6 mL per run | Lower flow rates and shorter run times drastically reduce solvent usage.[5][13] |
Ensuring Trustworthiness: The Stability-Indicating Approach
To ensure a method is truly "self-validating" for purity analysis, it must be proven to be stability-indicating . This involves demonstrating that the method can separate the main analyte peak from any potential degradation products.[8][14] This is achieved through forced degradation studies.
Forced Degradation Protocol:
-
Prepare four separate solutions of the this compound sample.
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 4 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 4 hours.
-
Thermal Stress: Heat the solid sample at 105 °C for 24 hours, then dissolve.
-
Neutralize the acid and base-stressed samples, then dilute all samples to the target concentration and analyze using the chosen method (HPLC or UPLC).
The method is considered stability-indicating if any degradation peaks that appear are baseline-resolved from the main this compound peak.
Part 4: Visualization of Workflows
Diagrams are essential for visualizing complex analytical processes. The following workflows are presented in Graphviz DOT language.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Decision Tree for Common HPLC Troubleshooting Scenarios.
Conclusion
Both the conventional HPLC and the advanced UPLC methods presented here are capable of providing accurate and reliable purity assessments for this compound. The conventional HPLC method is robust and suitable for standard quality control laboratories. However, for high-throughput environments, process development, or when resolving complex impurity profiles, the UPLC method is demonstrably superior, offering significant gains in speed, resolution, and efficiency. The implementation of forced degradation studies is a critical step to validate either method as stability-indicating, ensuring the highest level of confidence in the reported purity values for this important pharmaceutical intermediate.
References
- 1. calpaclab.com [calpaclab.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. ijpsr.com [ijpsr.com]
- 10. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 13. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 14. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
A Comparative Guide to the Crystal Structures of Halogenated Pyridine Derivatives
Introduction: The Significance of Halogenated Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its presence in numerous natural products and synthetic compounds with diverse biological and physical properties. The introduction of halogen atoms, particularly iodine, onto the pyridine ring profoundly influences the molecule's steric and electronic characteristics. This, in turn, dictates its intermolecular interactions, crystal packing, and ultimately, its macroscopic properties. Understanding the precise three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for rational drug design, the development of novel catalysts, and the engineering of advanced materials.
This guide provides an in-depth comparison of the X-ray crystal structures of two distinct halogenated pyridine derivatives: 2-amino-5-iodopyridinium bromide and 3-amino-5-bromo-2-iodopyridine . By examining their crystallographic data, we will elucidate the subtle yet significant impact of substituent patterns and ionic character on their solid-state architecture.
Experimental Protocol: Unveiling the Molecular Architecture via Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is a meticulous process that bridges chemical synthesis and advanced physical analysis. The following protocol outlines the fundamental steps involved in single-crystal X-ray diffraction, a technique that allows for the unambiguous determination of atomic positions in a crystalline solid.
Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of the target compound. For the compounds discussed herein, the following synthetic approaches were employed:
-
2-amino-5-iodopyridinium bromide was synthesized by dissolving 2-amino-5-iodopyridine in concentrated hydrobromic acid. Slow evaporation of the solvent over several weeks yielded pale-yellow, diffraction-quality crystals[1]. The acidic conditions protonate the pyridine nitrogen, forming the pyridinium cation, which then co-crystallizes with the bromide anion. This method highlights the importance of controlling crystallization conditions to obtain single crystals suitable for X-ray analysis.
-
3-amino-5-bromo-2-iodopyridine was prepared through the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide in the presence of acetic acid[2][3]. This electrophilic iodination reaction specifically targets the position ortho to the amino group. Single crystals were obtained by slow evaporation from a chromatography fraction, demonstrating a common technique for purifying and crystallizing organic compounds.
Data Collection and Structure Solution
A carefully selected single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which leads to a more precise structure determination. The crystal is then bombarded with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The intensities and positions of these diffracted spots are recorded by a detector.
This diffraction data is then processed to solve the "phase problem" and generate an initial electron density map of the unit cell. This map reveals the positions of the atoms, which are then refined to obtain the final, highly accurate molecular structure.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of determining a crystal structure, from synthesis to final structural analysis.
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis of Crystal Structures
The following sections present the crystallographic data for our two case studies, highlighting the key structural features and intermolecular interactions that govern their solid-state packing.
Case Study 1: 2-Amino-5-iodopyridinium bromide
The crystal structure of 2-amino-5-iodopyridinium bromide reveals a fascinating interplay of strong hydrogen bonds and halogen bonds, driven by the ionic nature of the compound.
Molecular Structure of 2-Amino-5-iodopyridinium bromide
Caption: Key interactions in the 2-amino-5-iodopyridinium bromide crystal lattice.
Crystallographic Data for 2-Amino-5-iodopyridinium bromide
| Parameter | Value |
| Chemical Formula | C₅H₆IN₂⁺·Br⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.339(3) |
| b (Å) | 15.176(6) |
| c (Å) | 6.786(3) |
| β (°) | 109.13(2) |
| Volume (ų) | 810.9(5) |
| Z | 4 |
| Key Interactions | N-H···Br hydrogen bonds, C-I···Br halogen bond |
The pyridinium ring is essentially planar, with the iodine atom slightly displaced from this plane[1]. The crystal packing is dominated by an extensive network of hydrogen bonds where the pyridinium (N-H) and amino (N-H) groups act as hydrogen bond donors to the bromide anion acceptor[1]. Furthermore, a notable Type II halogen bond is observed between the iodine atom and the bromide ion (d(I···Br) = 3.88 Å)[1]. These strong, directional interactions lead to the formation of layers within the crystal structure.
Case Study 2: 3-Amino-5-bromo-2-iodopyridine
In contrast to the ionic nature of the first example, 3-amino-5-bromo-2-iodopyridine is a neutral molecule. This profoundly affects its intermolecular interactions and crystal packing.
Molecular Structure of 3-Amino-5-bromo-2-iodopyridine
Caption: The molecular structure of 3-amino-5-bromo-2-iodopyridine.
Crystallographic Data for 3-Amino-5-bromo-2-iodopyridine
| Parameter | Value |
| Chemical Formula | C₅H₄BrIN₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0983(12) |
| b (Å) | 15.172(4) |
| c (Å) | 12.038(3) |
| β (°) | 90.152(5) |
| Volume (ų) | 748.5(3) |
| Z | 4 |
| Key Interactions | N-H···N hydrogen bonds |
The crystal structure of 3-amino-5-bromo-2-iodopyridine features chains of molecules linked by intermolecular N-H···N hydrogen bonds[2][3]. The amino group of one molecule donates a hydrogen bond to the pyridine nitrogen of an adjacent molecule. Unlike the previous example, strong halogen bonding is not the dominant feature of the crystal packing, with the shortest intermolecular I···I distances being around 4.09 Å[3]. This highlights how the presence of a strong hydrogen bond acceptor (the pyridine nitrogen) can take precedence over halogen bonding in directing the supramolecular assembly.
Comparative Discussion
The two case studies presented here offer a clear illustration of how chemical modifications to the pyridine ring dictate the resulting solid-state structure.
| Feature | 2-Amino-5-iodopyridinium bromide | 3-Amino-5-bromo-2-iodopyridine |
| Ionic Character | Ionic salt (pyridinium cation, bromide anion) | Neutral molecule |
| Primary Interaction | Strong N-H···Br hydrogen bonds | N-H···N hydrogen bonds |
| Halogen Bonding | Present and significant (C-I···Br) | Weak or absent |
| Crystal Packing | Layered structure | Chain structure |
The protonation of the pyridine nitrogen in 2-amino-5-iodopyridinium bromide creates a strong positive charge that, in conjunction with the amino group, forms a powerful hydrogen-bond donating motif. The bromide anion serves as an effective acceptor for these hydrogen bonds, leading to a robust, layered packing arrangement. The presence of the bromide anion also facilitates a notable halogen bond with the iodine atom.
In contrast, the neutral 3-amino-5-bromo-2-iodopyridine molecule relies on the inherent basicity of the pyridine nitrogen to act as a hydrogen bond acceptor for the amino group of a neighboring molecule. This results in a chain-like propagation of the molecules in the crystal lattice. The absence of a suitable halogen bond acceptor and the presence of a competing, strong hydrogen bonding interaction diminish the role of halogen bonding in the overall crystal packing.
Conclusion
This comparative guide demonstrates the profound influence of chemical functionality on the crystal engineering of halogenated pyridine derivatives. The choice of substituents and the resulting ionic or neutral character of the molecule are critical determinants of the intermolecular interactions that govern solid-state packing. A thorough understanding of these principles, derived from detailed X-ray crystallographic analysis, is indispensable for the targeted design of new molecules with desired physicochemical properties for applications in pharmacology and materials science.
References
Establishing Analytical Standards for 5-Iodo-2,3-dimethoxypyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and identity of starting materials and intermediates are paramount. 5-Iodo-2,3-dimethoxypyridine, a halogenated heterocycle with CAS Number 1138444-04-8, serves as a critical building block in the synthesis of various novel compounds.[1][2] However, a significant challenge for researchers is the lack of commercially available, pre-characterized analytical standards for this compound. Many suppliers provide this reagent on an "as-is" basis, without accompanying analytical data, placing the onus of quality control squarely on the end-user.[3]
This guide provides a comprehensive framework for establishing an in-house analytical standard for this compound. As a Senior Application Scientist, my objective is to equip you with the rationale behind the selection of analytical techniques, detailed experimental protocols, and a comparative analysis of their utility in ensuring the identity, purity, and quality of this vital synthetic intermediate.
The Imperative for an In-House Standard
Without a certified reference material (CRM), any batch of this compound must be thoroughly characterized to serve as a reliable internal standard for future syntheses and quality control. This process involves a multi-pronged analytical approach to unequivocally confirm its chemical structure and quantify its purity. The following sections will detail the roles of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis in this endeavor.
A Comparative Overview of Analytical Techniques
The comprehensive characterization of a chemical entity like this compound necessitates the use of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and their combined data builds a robust and trustworthy profile of the compound.
| Analytical Technique | Primary Purpose | Strengths | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification | High sensitivity for detecting impurities, excellent quantitative accuracy. | Requires method development, may not distinguish between isomers without specific columns. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural elucidation and confirmation | Provides detailed information about the molecular structure, connectivity of atoms, and can be used for quantitative analysis (qNMR). | Lower sensitivity compared to MS, can be complex to interpret for impure samples. |
| MS (Mass Spectrometry) | Molecular weight determination and structural fragmentation analysis | High sensitivity, provides exact mass for formula confirmation. | Isomeric differentiation can be challenging, fragmentation patterns may require interpretation. |
| Elemental Analysis | Determination of elemental composition | Confirms the empirical formula of the compound. | Requires a highly pure sample for accurate results, does not provide structural information. |
Experimental Protocols for Characterization
The following protocols are designed to be self-validating, providing a rigorous framework for establishing your in-house standard for this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of organic compounds due to its high resolving power and sensitivity to minor impurities. For pyridine derivatives, which can be polar, a reversed-phase method is a good starting point.
Causality Behind Experimental Choices:
-
C18 Column: A C18 column is a versatile and widely used stationary phase that provides good retention for a broad range of organic molecules.[4]
-
Gradient Elution: A gradient of a weak organic solvent (acetonitrile) and a buffered aqueous phase allows for the effective separation of compounds with varying polarities, ensuring that both polar and non-polar impurities are resolved from the main peak.
-
UV Detection: The pyridine ring in this compound contains a chromophore that absorbs UV light, making UV detection a suitable and robust method for quantification.
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis spectrophotometry).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas of all detected components.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Workflow for HPLC Purity Assessment:
Caption: Workflow for HPLC purity assessment of this compound.
Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired to confirm the identity of this compound.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for complete structural assignment.
-
-
Data Analysis:
-
Analyze the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum.
-
Analyze the chemical shifts in the ¹³C NMR spectrum.
-
Compare the obtained spectra with the expected spectra for the proposed structure of this compound.
-
Expected ¹H NMR Signals for this compound:
-
A singlet for the protons of the two methoxy groups.
-
Two doublets in the aromatic region for the pyridine ring protons.
Molecular Weight Verification by Mass Spectrometry
Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, which is a critical piece of evidence for confirming its identity.
Causality Behind Experimental Choices:
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise mass measurement, allowing for the determination of the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like pyridine derivatives, often producing a prominent protonated molecular ion ([M+H]⁺).
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an LC system. Acquire the mass spectrum in positive ion mode.
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule ([M+H]⁺).
-
Compare the experimentally determined exact mass with the theoretical exact mass of C₇H₉INO₂⁺.
-
Logical Relationship for Compound Identification:
Caption: Logical flow for confirming the identity and purity of this compound.
Conclusion and Recommendations
Establishing a well-characterized in-house analytical standard for this compound is a critical step for ensuring the reliability and reproducibility of research and development activities. A combination of HPLC for purity assessment, NMR for structural confirmation, and high-resolution mass spectrometry for molecular weight verification provides a robust and scientifically sound approach. For the highest level of confidence, elemental analysis should also be performed to confirm the elemental composition. By implementing these methodologies, researchers can proceed with confidence, knowing that their starting material meets the stringent quality requirements of modern drug discovery and development.
References
A Comparative Guide to the Synthetic Utility of 5-Iodo-2,3-dimethoxypyridine in Cross-Coupling Reactions
Introduction
In the landscape of modern synthetic chemistry, functionalized pyridine scaffolds are indispensable building blocks for the development of pharmaceuticals, agrochemicals, and advanced materials. Among these, 5-Iodo-2,3-dimethoxypyridine stands out as a versatile and highly reactive intermediate. Its strategic placement of an iodo group at the 5-position makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, while the 2,3-dimethoxy substituents electronically modulate the pyridine ring, influencing its reactivity and the properties of the resulting products.
This guide provides an in-depth technical comparison of the primary reaction products derived from this compound, focusing on three cornerstone C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. We will delve into the causality behind experimental choices, present comparative data, and provide robust, field-proven protocols to guide researchers in leveraging this valuable synthetic intermediate.
The Challenge of Pyridine-Based Substrates in Cross-Coupling
A primary challenge in reactions involving pyridine substrates is the potential for the pyridine nitrogen to coordinate with the palladium catalyst. This coordination can sequester the active catalytic species, leading to catalyst deactivation, slow reaction kinetics, and the formation of palladium black.[1] Consequently, the choice of ligand is paramount. Sterically bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos), are often essential.[1] These ligands create a sterically hindered environment around the palladium center, which discourages coordination with the pyridine nitrogen and promotes the desired catalytic cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl and vinyl-aryl structures by coupling an organohalide with an organoboron compound.[2][3] For this compound, this reaction opens a direct pathway to a diverse array of 5-aryl- and 5-vinyl-2,3-dimethoxypyridines.
Mechanistic Considerations & Experimental Design
The catalytic cycle involves an oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2]
The choice of base is critical for activating the boronic acid to facilitate transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed, often in aqueous or mixed solvent systems.[4] The high reactivity of the C-I bond in this compound allows for relatively mild reaction conditions.
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids, extrapolated from data on similar iodo-heterocycles.[2]
| Entry | Boronic Acid | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 100 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | 85-95 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₂CO₃ (2.0) | Toluene | 110 | 18 | 80-90 |
| 4 | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | DMF | 80 | 10 | 75-85 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established methods for iodo-heterocycles.[2]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed dioxane (to achieve a concentration of ~0.1 M).
-
Degassing: Further degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira reaction provides a reliable and efficient route to construct C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl halides.[5] This transformation is invaluable for synthesizing conjugated enynes and arylalkynes, which are prevalent in materials science and medicinal chemistry.
Mechanistic Considerations & Experimental Design
The widely accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[6][7] The palladium cycle mirrors that of the Suzuki coupling. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex.[6] An amine base (e.g., Et₃N, DIPEA) is typically used both as a base and often as the solvent. Due to the high reactivity of the C-I bond, the reaction with this compound can often be performed under mild, copper-free conditions, which can be advantageous for preventing the formation of alkyne homocoupling byproducts.
Comparative Performance in Sonogashira Coupling
The following table outlines typical conditions for the Sonogashira coupling of this compound.
| Entry | Alkyne | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) / CuI (5) | Et₃N (3.0) | THF | 65 | 6 | >90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 80 | 12 | 85-95 (Cu-free) |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (5) / CuI (5) | DIPEA (3.0) | DMF | RT | 24 | 80-90 |
| 4 | Propargyl alcohol | Pd(dppf)Cl₂ (3) / CuI (5) | Et₃N (3.0) | Acetonitrile | 50 | 8 | 80-88 |
Experimental Protocol: Sonogashira Coupling
This protocol is based on standard procedures for aryl iodides.[6]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide co-catalyst (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (~0.2 M) and triethylamine (3.0 equiv.) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirring solution.
-
Reaction: Stir the mixture at the desired temperature (e.g., 65 °C).
-
Monitoring: Follow the reaction's progress by TLC or GC/MS.
-
Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove solids, washing with diethyl ether. Wash the filtrate with aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Visualization: Sonogashira Dual Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides.[8][9] This reaction is a cornerstone of medicinal chemistry, where the aryl amine motif is ubiquitous.
Mechanistic Considerations & Experimental Design
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation by a strong base to form a palladium-amido complex, followed by reductive elimination.[10] The choice of base is critical and typically requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). As previously discussed, the selection of a bulky, electron-rich ligand is especially crucial for this reaction to overcome catalyst inhibition by the pyridine substrate.[1][9]
Comparative Performance in Buchwald-Hartwig Amination
The following table provides representative conditions for the amination of this compound.
| Entry | Amine | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 18 | >90 |
| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) / BrettPhos (3) | LHMDS (1.5) | THF | 70 | 16 | 85-95 |
| 4 | tert-Butylamine | Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | NaOt-Bu (1.5) | Toluene | 100 | 20 | 70-80 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from general procedures developed by the Buchwald group.[11]
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) to an oven-dried vial.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (~0.1 M).
-
Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Heat the reaction mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction by GC/MS or LC/MS.
-
Work-up: After cooling, dilute the reaction with CH₂Cl₂ and filter through a plug of silica gel, eluting with additional CH₂Cl₂.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualization: Buchwald-Hartwig Amination Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the Isomeric Purity Analysis of 5-Iodo-2,3-dimethoxypyridine
Abstract
5-Iodo-2,3-dimethoxypyridine is a key building block in the synthesis of novel pharmaceutical compounds. As with many substituted aromatic heterocycles, its synthesis can yield positional isomers, which can introduce significant challenges in drug development, affecting efficacy, safety, and regulatory compliance.[1][2][3] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of the isomeric purity of this compound. We will delve into the underlying principles of each technique, provide validated experimental protocols, and present comparative performance data to guide researchers in selecting the optimal method for their specific analytical needs.
Introduction: The Criticality of Isomeric Purity in Drug Development
In the synthesis of Active Pharmaceutical Ingredients (APIs), the control of impurities is paramount.[2][3] Isomeric impurities, molecules with the same molecular formula but different structural arrangements, pose a unique challenge.[1] Even subtle differences in the position of a substituent on an aromatic ring can dramatically alter a molecule's pharmacological and toxicological profile.[1][4] For this compound, a common precursor in medicinal chemistry, ensuring high isomeric purity is not merely a quality control metric; it is a fundamental requirement for reproducible biological data and patient safety.[2][4]
The presence of unintended isomers can lead to:
-
Altered Biological Activity: One isomer may be highly active while another is inactive or even antagonistic.
-
Unforeseen Toxicity: Isomeric impurities may exhibit unique toxicological profiles.[3][4]
-
Reduced Yields and Complicated Downstream Processes: Impurities can interfere with subsequent synthetic steps, leading to lower yields and complex purification challenges.[2]
Therefore, robust and validated analytical methods are essential for the accurate quantification of isomeric purity. This guide will compare two of the most powerful techniques for this purpose: HPLC and GC-MS.
The Synthetic Challenge: Formation of Positional Isomers
The iodination of 2,3-dimethoxypyridine is the primary route to this compound. However, depending on the reaction conditions and the iodinating agent used, electrophilic aromatic substitution can also occur at other positions on the pyridine ring, primarily at the 4- and 6-positions, leading to the formation of 4-Iodo-2,3-dimethoxypyridine and 6-Iodo-2,3-dimethoxypyridine as the most probable isomeric impurities.
dot graph { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
parent [label="2,3-Dimethoxypyridine", pos="0,1.5!", fillcolor="#34A853"]; main_product [label="this compound\n(Target Product)", pos="0,0!", fillcolor="#4285F4"]; isomer1 [label="4-Iodo-2,3-dimethoxypyridine\n(Isomeric Impurity)", pos="-2.5,-1.5!", fillcolor="#EA4335"]; isomer2 [label="6-Iodo-2,3-dimethoxypyridine\n(Isomeric Impurity)", pos="2.5,-1.5!", fillcolor="#EA4335"];
Comparative Analysis of Analytical Methodologies
The successful separation and quantification of positional isomers like the iodo-dimethoxypyridines depend on exploiting the subtle differences in their physicochemical properties.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and versatility. For the separation of iodo-dimethoxypyridine isomers, Reverse-Phase HPLC (RP-HPLC) is the most common approach.
Principle of Separation: In RP-HPLC, separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[5] The isomers of iodo-dimethoxypyridine, despite having the same mass, exhibit slight differences in polarity and hydrophobicity due to the varied position of the iodine atom. These differences in interaction with the stationary phase lead to different retention times, allowing for their separation.
-
Objective: To separate and quantify this compound from its potential 4- and 6-iodo isomers.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for peak shaping)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water. Add 0.1% formic acid to the aqueous phase if improved peak shape is needed. Degas the mobile phase by sonication or vacuum filtration.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in the mobile phase. Prepare a mixed standard containing all three isomers if available to confirm selectivity.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by the standard solution(s) and then the sample solution.
-
-
-
Data Analysis:
-
Identify the peaks based on the retention times obtained from the reference standards.
-
Calculate the area percent of each isomer to determine the isomeric purity of the sample.
-
The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ).[6][7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[10][11]
Principle of Separation: In GC, separation is achieved based on the volatility and interaction of the analytes with the stationary phase of the GC column.[10] The iodo-dimethoxypyridine isomers, being semi-volatile, are well-suited for GC analysis. Their slight differences in boiling points and polarity result in different retention times. The mass spectrometer then fragments the eluted compounds into characteristic ions, providing both qualitative identification and quantitative measurement.
-
Objective: To separate, identify, and quantify isomeric impurities in this compound.
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).
-
Column: A mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents:
-
Methanol or Dichloromethane (GC grade) for sample dissolution.
-
Helium (carrier gas, high purity).
-
-
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in methanol.
-
Sample Preparation: Dissolve the sample in methanol to a final concentration of approximately 1.0 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split 20:1, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 50 to 300 for identification. Selected Ion Monitoring (SIM) for quantification using the molecular ion (m/z 265) and key fragment ions.
-
-
-
Data Analysis:
-
Identify the isomers by their retention times and mass spectra. All isomers will have the same molecular ion, but fragmentation patterns may show subtle differences.
-
Quantify the impurities by comparing the peak areas in the sample chromatogram to those in the standard, or by using the area percent method if response factors are known to be similar.
-
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including sensitivity needs, sample throughput, and the availability of instrumentation.
| Parameter | RP-HPLC | GC-MS | Rationale & Insights |
| Specificity | Good to Excellent | Excellent | HPLC specificity relies solely on retention time, which can be affected by co-eluting impurities. GC-MS provides an orthogonal layer of identification through mass spectra, offering higher confidence.[6] |
| Sensitivity (LOQ) | ~0.05% | ~0.01% (in SIM mode) | GC-MS, particularly in SIM mode, is generally more sensitive and can achieve lower limits of detection and quantification, which is critical for controlling trace-level impurities. |
| Analysis Time | 15-20 minutes | 20-25 minutes | HPLC methods can often be faster due to simpler isocratic conditions. GC methods require temperature programming, which can extend the run time. |
| Sample Preparation | Simple (dissolve and inject) | Simple (dissolve and inject) | Both methods feature straightforward sample preparation for this analyte, as it is soluble in common organic solvents and does not require derivatization. |
| Instrumentation Cost | Moderate | High | GC-MS systems are typically more expensive to purchase and maintain than standard HPLC-UV systems. |
| Robustness | High | Moderate to High | HPLC methods are generally considered very robust for routine QC. GC methods can be susceptible to issues like column bleed and injector contamination. |
Workflow and Decision Logic
The selection of an analytical method should be a structured process based on the stage of development and the analytical objective.
Conclusion and Recommendations
Both RP-HPLC and GC-MS are powerful and suitable techniques for assessing the isomeric purity of this compound.
-
RP-HPLC with UV detection is an excellent choice for routine quality control environments. Its robustness, lower cost, and straightforward operation make it ideal for process monitoring and final product release testing where the impurity profile is already well-characterized.
-
GC-MS is the superior technique for impurity identification, trace-level quantification, and method validation. The specificity afforded by mass spectrometric detection provides a higher degree of confidence, which is crucial during early-stage development, for troubleshooting synthetic batches, and for regulatory submissions that require unambiguous peak identification.[6]
Ultimately, a well-equipped analytical laboratory should leverage both techniques. GC-MS can be used to initially identify and characterize potential isomeric impurities, and a more routine, validated HPLC method can then be implemented for high-throughput analysis and quality control. This orthogonal approach ensures the highest level of quality and confidence in the isomeric purity of this critical pharmaceutical intermediate.
References
- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. database.ich.org [database.ich.org]
- 7. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Iodinated Pyridine Isomers in Cross-Coupling Reactions
Executive Summary
For researchers, scientists, and drug development professionals, iodinated pyridines are indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions is fundamental to the synthesis of novel pharmaceuticals and functional materials. However, the positional isomerism of the iodine atom on the pyridine ring—at the 2, 3, or 4-position—dramatically influences reactivity. This guide provides an in-depth comparison of 2-iodopyridine, 3-iodopyridine, and 4-iodopyridine, grounded in mechanistic principles and supported by experimental data, to enable rational substrate selection and reaction optimization. The established reactivity trend, in decreasing order, is 4-iodopyridine > 2-iodopyridine > 3-iodopyridine , a sequence governed by the interplay of electronic effects inherent to the pyridine scaffold.
Theoretical Underpinnings of Reactivity
The reactivity of iodopyridine isomers in cross-coupling reactions is primarily dictated by the rate of the initial oxidative addition step to a low-valent palladium(0) catalyst.[1][2] This step involves the cleavage of the carbon-iodine (C-I) bond. The energy required for this cleavage, known as the bond dissociation energy (BDE), and the electronic properties of the carbon atom in the C-I bond are the key determinants of reactivity.[3]
Electronic Landscape of the Pyridine Ring
Unlike benzene, pyridine is a π-deficient heteroaromatic system. The nitrogen atom is more electronegative than carbon, exerting a powerful electron-withdrawing effect on the ring through two primary mechanisms:
-
Inductive Effect (-I): The electronegative nitrogen atom pulls electron density through the sigma (σ) bonds. This effect is strongest at the positions closest to the nitrogen (C2 and C6) and diminishes with distance.
-
Mesomeric (Resonance) Effect (-M): The nitrogen atom can withdraw π-electron density through resonance, creating partial positive charges (δ+) at the C2, C4, and C6 positions. The C3 and C5 positions are not affected by this resonance withdrawal.[4]
This electron deficiency makes the carbon atoms of the pyridine ring more electrophilic and, consequently, more susceptible to oxidative addition by an electron-rich Pd(0) catalyst.[5]
Positional Effects on C-I Bond Activation
The interplay of inductive and mesomeric effects varies by position, establishing a clear reactivity hierarchy:
-
4-Iodopyridine (Most Reactive): This isomer benefits from both a strong mesomeric (-M) effect and a moderate inductive (-I) effect from the nitrogen atom. This combination makes the C4 position highly electron-deficient (δ+), polarizing the C-I bond and lowering the activation energy for oxidative addition. This renders 4-iodopyridine the most reactive of the three isomers in most palladium-catalyzed couplings.
-
2-Iodopyridine (Intermediately Reactive): The C2 position experiences the strongest inductive pull (-I) due to its proximity to the nitrogen atom, along with a significant mesomeric effect (-M). While this high electrophilicity promotes oxidative addition, the proximity of the nitrogen lone pair can lead to catalyst inhibition or the formation of stable, less reactive palladium complexes, sometimes tempering its overall reaction rate compared to the 4-isomer.
-
3-Iodopyridine (Least Reactive): The C3 position is influenced primarily by the inductive effect of the nitrogen, which is weaker than at the C2 position. Crucially, it does not benefit from the strong electron-withdrawing mesomeric effect.[6] Consequently, the C3 position is the least electron-deficient, leading to a stronger C-I bond, a higher activation energy for oxidative addition, and thus, the lowest reactivity in cross-coupling reactions.
Caption: Relationship between electronic effects and reactivity.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The theoretical reactivity trend (4-Iodo > 2-Iodo > 3-Iodo) is consistently observed across the most common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds and is widely used in pharmaceutical synthesis.[7][8] In comparative studies, 4-iodopyridine consistently provides higher yields in shorter reaction times and under milder conditions than its isomers.
| Isomer | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Reference Notes |
| 4-Iodopyridine | Pd(PPh₃)₄ | K₂CO₃ | 90 | 2 | ~95 | High reactivity allows for mild conditions.[9] |
| 2-Iodopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | 100 | 8 | ~85-90 | Often requires stronger bases or more active catalysts. |
| 3-Iodopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | 110 | 16 | ~70-80 | Requires more forcing conditions and advanced catalyst systems.[10] |
Data is representative and compiled from typical outcomes in synthetic literature.
Sonogashira Coupling
Used to couple terminal alkynes with aryl halides, the Sonogashira reaction is essential for creating C(sp²)-C(sp) bonds.[11] The reactivity trend mirrors that of the Suzuki coupling, driven by the oxidative addition step.[12] Kinetic studies show that aryl iodides exhibit lower activation enthalpies compared to bromides and chlorides, confirming their higher reactivity.[13]
| Isomer | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Reference Notes |
| 4-Iodopyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 25 | 4 | ~90 | Often proceeds efficiently at room temperature.[14] |
| 2-Iodopyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 60 | 6 | ~85 | Mild heating may be required for full conversion. |
| 3-Iodopyridine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 80 | 12 | ~65-75 | Often requires more specialized ligands and bases. |
Data is representative and compiled from typical outcomes in synthetic literature.
Buchwald-Hartwig Amination
This reaction is a premier method for C-N bond formation.[15][16] While the general reactivity trend holds, the 2-iodopyridine isomer presents a unique challenge. The proximity of the basic nitrogen atom can lead to competitive binding with the amine nucleophile at the palladium center, potentially slowing the reaction or requiring specific ligand choice to overcome this inhibition.[17] Despite this, the C-I bond remains highly activated.
| Isomer | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Reference Notes |
| 4-Iodopyridine | Pd₂(dba)₃ / BINAP | NaOtBu | 100 | 3 | >95 | Generally provides excellent yields with standard catalysts.[18] |
| 2-Iodopyridine | Pd(OAc)₂ / XPhos | K₃PO₄ | 110 | 8 | ~80-90 | Bulky, electron-rich ligands (e.g., XPhos) are often necessary. |
| 3-Iodopyridine | Pd(OAc)₂ / RuPhos | LHMDS | 110 | 18 | ~70 | Requires highly active catalyst systems and strong bases.[10] |
Data is representative and compiled from typical outcomes in synthetic literature.
Experimental Design: A Head-to-Head Comparison Protocol
To provide a practical and self-validating system for researchers, the following protocol outlines a standardized Suzuki-Miyaura coupling experiment to directly compare the reactivity of the three isomers under identical conditions.
Objective
To quantify the relative reactivity of 2-iodopyridine, 3-iodopyridine, and 4-iodopyridine in a palladium-catalyzed Suzuki-Miyaura reaction with phenylboronic acid by monitoring product formation over time.
Caption: Workflow for the comparative reactivity experiment.
Materials and Reagents
-
2-Iodopyridine (1.0 mmol)
-
3-Iodopyridine (1.0 mmol)
-
4-Iodopyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol per reaction)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 mmol per reaction)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol per reaction)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water (Degassed)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flasks)
Step-by-Step Protocol
-
Reaction Setup: In three separate oven-dried Schlenk flasks labeled "2-Iodo," "3-Iodo," and "4-Iodo," add the corresponding iodopyridine isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal each flask, evacuate, and backfill with argon. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (0.03 mmol) to each flask.
-
Solvent Addition: Add a degassed 4:1 mixture of dioxane and water (5 mL total volume) to each flask via syringe.
-
Reaction Execution: Place the flasks in a preheated oil bath at 90°C and begin vigorous stirring. Start a timer (t=0).
-
Monitoring: At specified time points (e.g., 1, 2, 4, and 8 hours), withdraw a small aliquot (~0.1 mL) from each reaction mixture under argon.
-
Sample Workup: Immediately quench each aliquot with water (1 mL) and extract with ethyl acetate (1 mL). Analyze the organic layer by GC-MS or LC-MS to determine the ratio of starting material to product.
-
Data Analysis: Plot the percentage conversion to the corresponding phenylpyridine product versus time for each of the three isomers.
Expected Outcomes
The results are expected to show a clear differentiation in reaction rates. The plot for 4-iodopyridine should exhibit the steepest initial slope, reaching high conversion rapidly. The curve for 2-iodopyridine will show a slower rate of conversion, while the plot for 3-iodopyridine will be significantly flatter, indicating the lowest reactivity and requiring the longest time to achieve a comparable yield.
Summary and Practical Recommendations
The reactivity of iodinated pyridine isomers in palladium-catalyzed cross-coupling reactions is a direct consequence of the electronic properties of the pyridine ring. The established order of reactivity is a reliable guide for synthetic planning.
| Isomer | Relative Reactivity | Key Considerations | Recommendation |
| 4-Iodopyridine | High | Most reactive due to strong -M and -I effects. Ideal for reactions requiring mild conditions or short reaction times. | The default choice for rapid C-C and C-N bond formation when available and synthetically appropriate. |
| 2-Iodopyridine | Medium | Highly activated C-I bond but prone to catalyst inhibition via N-coordination. May require specific, often bulky, ligands. | A viable substrate, but catalyst screening is recommended, especially for Buchwald-Hartwig aminations. |
| 3-Iodopyridine | Low | Least reactive due to lack of -M effect. Requires more forcing conditions (higher temp, longer time) and highly active catalyst systems. | Use when the 3-substitution pattern is essential. Expect to employ modern, highly active catalysts (e.g., those with biarylphosphine ligands). |
By understanding these fundamental principles and leveraging the comparative data, researchers can make informed decisions, accelerating the synthesis of complex pyridine-containing molecules for a wide array of applications.
References
- 1. oxidative addition and palladium coupling [employees.csbsju.edu]
- 2. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. research.rug.nl [research.rug.nl]
- 18. researchgate.net [researchgate.net]
A DFT-Informed Comparative Guide to the Reactivity of 5-Iodo-2,3-dimethoxypyridine in Cross-Coupling Reactions
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, functionalized pyridines are indispensable building blocks. 5-Iodo-2,3-dimethoxypyridine is a highly versatile reagent, offering a strategic combination of an activatable carbon-iodine bond for cross-coupling and the modulating electronic effects of two methoxy substituents. Understanding the nuanced reactivity of this molecule is paramount for researchers aiming to leverage its synthetic potential efficiently.
This guide provides an in-depth, comparative analysis of the reactivity of this compound across three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By integrating principles from Density Functional Theory (DFT), we aim to explain the causality behind experimental choices and offer predictive insights to guide synthetic strategy, minimize trial-and-error, and accelerate discovery.
Part 1: Theoretical Foundation: Electronic Structure and Predicted Reactivity
The reactivity of this compound is governed by the interplay of its substituents. DFT calculations on substituted pyridines provide a robust framework for predicting how these groups influence the molecule's behavior in catalytic cycles.[1][2]
-
Iodo Group (C5): The C-I bond is the primary reactive site for oxidative addition to a Pd(0) catalyst, the crucial first step in most cross-coupling reactions. The relatively low bond dissociation energy of the C-I bond compared to C-Br or C-Cl makes it an excellent leaving group.[3]
-
Methoxy Groups (C2, C3): The two methoxy groups are strong π-donors (through resonance, +M effect) and moderate σ-acceptors (through induction, -I effect). Their net effect is to increase the electron density of the pyridine ring. This electron-rich character enhances the nucleophilicity of the palladium center, which can influence the rates of key catalytic steps.[4][5]
DFT-derived descriptors help quantify these effects:
-
Molecular Electrostatic Potential (MEP): MEP maps would indicate a high electron density on the pyridine ring due to the methoxy groups, with the region around the nitrogen atom being the most electron-rich (nucleophilic).
-
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. Electron-donating groups, like methoxy, raise the HOMO energy, which can facilitate the oxidative addition step by improving the orbital overlap with the catalyst's LUMO.[1]
Caption: Electronic influences on the this compound scaffold.
Part 2: Comparative Guide to Cross-Coupling Reactivity
The success of a cross-coupling reaction depends on the delicate balance of all steps in the catalytic cycle: oxidative addition, transmetalation (or its equivalent), and reductive elimination.[6] The electron-rich nature of this compound presents specific challenges and opportunities for each reaction type.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. The key transmetalation step involves an organoboron species, which requires activation by a base.
DFT-Informed Predictions:
-
Oxidative Addition: While the C-I bond is inherently reactive, the electron-donating methoxy groups can slightly decrease the electrophilicity of the reaction center, potentially slowing this step relative to electron-poor aryl iodides.[4] To overcome this, the use of electron-rich, sterically bulky phosphine ligands (e.g., Buchwald-type ligands) is critical. These ligands stabilize the Pd(0) state and promote the oxidative addition.[4]
-
Reductive Elimination: This step is generally favored for electron-rich systems and is unlikely to be rate-limiting.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
B. Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira reaction couples terminal alkynes with aryl halides, uniquely employing a dual palladium and copper co-catalyst system under typical conditions.[7]
DFT-Informed Predictions:
-
Mechanism: The reaction proceeds through two interconnected cycles. The palladium cycle is similar to the Suzuki coupling, while the copper cycle generates a copper(I) acetylide intermediate that participates in the transmetalation step.[7]
-
Reactivity: The oxidative addition of this compound to Pd(0) remains the key initiating step. The considerations for ligand choice are similar to the Suzuki coupling. The reaction is generally robust and high-yielding with aryl iodides, and the electron-rich nature of the substrate is typically well-tolerated.[8][9] Copper-free protocols are also viable, often requiring specific ligands and bases.[7]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
C. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction forms a C-N bond between an aryl halide and an amine. It is particularly sensitive to the electronic properties of both coupling partners and the steric hindrance of the catalyst system.[10][11]
DFT-Informed Predictions:
-
Challenges: The coupling of electron-rich aryl halides can be challenging. The increased electron density on the aryl ring can hinder oxidative addition. Furthermore, the reductive elimination step to form the C-N bond can be slow for electron-rich systems.[12][13]
-
Catalyst Choice: Success is highly dependent on the ligand. Sterically demanding, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are essential.[13] These ligands form monoligated, highly active Pd(0) species that facilitate both the challenging oxidative addition and the subsequent reductive elimination.[14]
-
Base Selection: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine and form the palladium-amido intermediate.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. researchgate.net [researchgate.net]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Computational perspective on Pd-catalyzed C-C cross-coupling reaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.rsc.org [books.rsc.org]
- 14. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Catalyst Performance in 5-Iodo-2,3-dimethoxypyridine Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Among these, the pyridine moiety is a privileged structure, and its substituted derivatives are integral to a vast array of pharmaceuticals and functional materials. 5-Iodo-2,3-dimethoxypyridine, with its electron-rich aromatic system and a reactive C-I bond, represents a valuable building block for the introduction of molecular complexity. The choice of catalytic system for coupling reactions involving this substrate is paramount to achieving high efficiency, yield, and functional group tolerance.
This guide provides an in-depth comparison of three seminal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the functionalization of this compound. We will delve into the mechanistic nuances of each reaction, present comparative data on catalyst systems, and provide detailed, field-proven experimental protocols to empower you to select the optimal conditions for your synthetic goals.
The Strategic Importance of this compound
The 2,3-dimethoxypyridine core is a key structural motif in numerous biologically active compounds. The presence of the methoxy groups renders the pyridine ring electron-rich, influencing its reactivity and physicochemical properties. The iodine atom at the 5-position serves as a versatile synthetic handle for the introduction of carbon and nitrogen nucleophiles through transition metal-catalyzed cross-coupling reactions. The ability to efficiently and selectively form new C-C and C-N bonds at this position is critical for the development of novel therapeutics and advanced materials.
Comparative Overview of Key Coupling Reactions
The choice of coupling reaction is dictated by the desired bond formation and the nature of the coupling partner. The Suzuki-Miyaura reaction is ideal for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds with organoboron reagents. The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond with terminal alkynes. The Buchwald-Hartwig amination is the premier method for constructing C(sp²)-N bonds with a wide range of amines.
| Reaction | Bond Formed | Coupling Partner | Key Advantages |
| Suzuki-Miyaura | C(sp²)-C(sp²), C(sp²)-C(sp³) | Boronic acids/esters | High functional group tolerance, commercially available reagents, mild reaction conditions. |
| Sonogashira | C(sp²)-C(sp) | Terminal alkynes | Direct introduction of alkynyl moieties, mild conditions, can be performed copper-free. |
| Buchwald-Hartwig | C(sp²)-N | Primary/secondary amines, amides | Broad amine scope, high efficiency for C-N bond formation. |
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its mild conditions and exceptional functional group tolerance.[1] It involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[2]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood, three-step process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.[1]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[5]
-
Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the desired C-C bond, regenerating the Pd(0) catalyst.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst System Selection
The choice of palladium precursor and ligand is critical for a successful Suzuki-Miyaura coupling. For electron-rich substrates like this compound, bulky and electron-rich phosphine ligands are often preferred as they facilitate the reductive elimination step.[5]
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Expected Outcome |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 85-95 | Good for simple arylboronic acids.[6] |
| PdCl₂(dppf) | Cs₂CO₃ | DME | 80 | Often provides higher yields and shorter reaction times.[7] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | Excellent for challenging couplings and heteroarylboronic acids. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from established methods for similar substrates.[8][9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf) (3 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, PdCl₂(dppf), and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[10] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[11] Copper-free variations have also been developed to avoid the formation of alkyne homocoupling byproducts.[12]
Mechanistic Rationale
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[13]
-
Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation and reductive elimination.[10]
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex.[10]
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Catalyst System Selection
The standard Sonogashira catalyst system consists of a palladium source, a copper(I) salt, and an amine base that also often serves as the solvent.[11] For copper-free conditions, a palladium catalyst with a suitable phosphine ligand is employed with an amine base.[12]
| Catalyst System | Base | Solvent | Temperature (°C) | Expected Outcome |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50-70 | Standard conditions, generally effective for aryl iodides.[14] |
| Pd(PPh₃)₄ / CuI | Diisopropylamine | THF | RT - 50 | Mild conditions, suitable for sensitive substrates.[11] |
| PdCl₂(dppf) / No CuI | Pyrrolidine | Water | 50 | Copper-free conditions to minimize homocoupling.[15] |
Detailed Experimental Protocol: Sonogashira Coupling
The following is a representative protocol for a copper-co-catalyzed Sonogashira coupling of this compound, based on established procedures.[14][16]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in anhydrous THF.
-
Add triethylamine and stir the mixture for 10 minutes at room temperature.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the mixture to 60 °C and monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite® and wash the pad with diethyl ether.
-
Wash the combined organic filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Buchwald-Hartwig Amination: Direct C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct and efficient method for the palladium-catalyzed coupling of aryl halides with amines.[9][17] This reaction is renowned for its broad substrate scope and high functional group tolerance.[18]
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions.[17][18]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl halide.[19]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates deprotonation to form a palladium-amido complex.[20]
-
Reductive Elimination: The aryl group and the amino group are reductively eliminated to form the C-N bond and regenerate the Pd(0) catalyst.[19]
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Catalyst System Selection
The success of a Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[21] For electron-rich aryl iodides, bulky, electron-rich phosphine ligands such as those developed by Buchwald and Hartwig are generally the most effective.[15] The choice of base is critical and must be tailored to the specific amine and aryl halide.[21]
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Expected Outcome |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-100 | A classic system, effective for many primary and secondary amines.[17] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100 | Broader scope, including challenging amines and heteroaryl halides.[15] |
| XantPhos Pd G3 | DBU | DMF | 100-140 | Homogeneous conditions, suitable for flow chemistry applications.[5] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound, drawing on established methodologies.[5][21]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOt-Bu under an inert atmosphere.
-
Add a solution of this compound in anhydrous toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are indispensable tools for the synthetic chemist. For the functionalization of this compound, the choice of reaction is primarily dictated by the desired bond formation. Each of these powerful transformations can be optimized for this electron-rich substrate through careful selection of the catalyst system, base, and solvent. The protocols and comparative data provided in this guide serve as a robust starting point for researchers to efficiently synthesize novel 2,3-dimethoxypyridine derivatives for applications in drug discovery and beyond. The continued development of more active and versatile catalyst systems promises to further expand the synthetic utility of these fundamental reactions.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. research.rug.nl [research.rug.nl]
- 16. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2’-deoxyuridine (or cytidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Iodo-2,3-dimethoxypyridine for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Iodo-2,3-dimethoxypyridine, ensuring the safety of personnel and the protection of our environment. As a halogenated heterocyclic compound, this compound requires meticulous handling and disposal protocols due to its potential hazards.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount.
Chemical Identity:
| Compound Name | This compound |
| CAS Number | 1138444-04-8 |
| Molecular Formula | C₇H₈INO₂ |
| Molecular Weight | 265.05 g/mol |
Hazard Classification:
Based on available safety data, this compound is classified as Acute Toxicity, Oral, Category 4 . This is indicated by the GHS07 pictogram, signifying a warning. The primary hazard statement is H302: Harmful if swallowed.
Due to its classification as a halogenated organic compound, it must be treated as hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.
-
Body Protection: A laboratory coat, worn fully buttoned.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.
Segregation and Collection of Waste: A Critical Step
Proper segregation of chemical waste is fundamental to safe disposal. Follow these steps for the collection of this compound waste:
-
Designated Waste Container: Use a dedicated, chemically compatible, and leak-proof container for all this compound waste. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Do not use abbreviations. The label should also indicate the hazards (e.g., "Acutely Toxic") and the date of first waste addition.
-
Waste Stream: This waste stream includes:
-
Unused or expired this compound.
-
Contaminated materials, such as pipette tips, weighing boats, and absorbent paper.
-
Rinsate from cleaning contaminated glassware.
-
-
Incompatible Materials: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, strong acids, or strong bases, to prevent potentially violent reactions.
On-Site Management and Storage: Ensuring Containment
Proper on-site management of the hazardous waste container is crucial to prevent accidental release:
-
Storage Location: Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Container Integrity: Ensure the waste container is kept closed at all times, except when adding waste.
Disposal Procedures: From Laboratory to Licensed Facility
The final disposal of this compound must be handled by a licensed hazardous waste disposal company. The following workflow outlines the necessary steps:
Caption: Workflow for the compliant disposal of this compound waste.
Step-by-Step Guide:
-
Contact your Institution's EHS Department: Your first point of contact for waste disposal is your institution's Environmental Health and Safety (EHS) department. They will provide guidance on the specific procedures and requirements for your location.
-
Schedule a Pickup: The EHS department will coordinate the pickup of your hazardous waste with a licensed and approved disposal vendor.
-
Complete Necessary Paperwork: You will likely be required to complete a hazardous waste manifest. This document tracks the waste from its point of generation to its final disposal. Ensure all information is accurate and complete.
-
Final Disposal Method: The most common and recommended disposal method for halogenated organic compounds is high-temperature incineration. This process ensures the complete destruction of the compound. Chemical destruction is another potential method that may be employed by the disposal facility.
Spill and Decontamination Procedures: Emergency Preparedness
In the event of a spill, immediate and appropriate action is critical:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Assess the Spill: Determine the extent of the spill. For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's emergency response team or EHS department immediately.
-
Cleanup of Small Spills:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an inert absorbent material, such as vermiculite or sand.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
-
-
Decontamination of Glassware: Glassware that has come into contact with this compound should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The glassware can then be washed with soap and water.
Regulatory Framework: Adherence to the Law
The disposal of this compound is governed by stringent regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA), provides the "cradle-to-grave" framework for hazardous waste management. Halogenated organic compounds are specifically regulated under RCRA. Adherence to these federal regulations, as well as any state and local requirements, is mandatory.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By following these guidelines, researchers can ensure that their valuable work does not come at the cost of personal or environmental harm. Always consult your institution's specific protocols and EHS department for guidance tailored to your unique situation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
